Lhc-165
描述
Structure
3D Structure
属性
IUPAC Name |
3-[5-amino-2-[2-[4-[2-(3,3-difluoro-3-phosphonopropoxy)ethoxy]-2-methylphenyl]ethyl]benzo[f][1,7]naphthyridin-8-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N3O7P/c1-18-14-22(41-13-12-40-11-10-29(30,31)42(37,38)39)7-6-21(18)5-2-20-15-24-23-8-3-19(4-9-26(35)36)16-25(23)34-28(32)27(24)33-17-20/h3,6-8,14-17H,2,4-5,9-13H2,1H3,(H2,32,34)(H,35,36)(H2,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWKRZBLTZSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCC(F)(F)P(=O)(O)O)CCC2=CC3=C4C=CC(=CC4=NC(=C3N=C2)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F2N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258595-14-0 | |
| Record name | LHC-165 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258595140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHC-165 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD02U4QLM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LHC-165 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LHC-165 is a potent and selective Toll-like receptor 7 (TLR7) agonist of the benzonapthyridine class, designed for intratumoral administration in solid malignancies. Its mechanism of action is centered on the activation of innate and adaptive immune responses within the tumor microenvironment. By binding to and activating TLR7 on immune cells, particularly dendritic cells, this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. This, in turn, promotes the recruitment and activation of effector T-cells, leading to a robust anti-tumor immune response. Preclinical studies have demonstrated that this compound has single-agent anti-tumor activity and can act synergistically with immune checkpoint inhibitors.[1] This guide provides a detailed overview of the molecular mechanism, experimental validation, and preclinical data related to this compound.
Core Mechanism of Action: TLR7 Agonism
This compound is a synthetic agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and to some extent, monocytes and macrophages. TLR7's natural ligands are single-stranded RNA (ssRNA) from viruses. As a TLR7 agonist, this compound mimics these viral components, triggering a powerful innate immune response.[1]
Upon intratumoral injection, this compound, which is adsorbed to aluminum hydroxide (B78521) for sustained release and localized activity, is taken up by TLR7-expressing immune cells within the tumor microenvironment.[2] This localized delivery is intended to minimize systemic exposure and associated toxicities.[2] The binding of this compound to TLR7 initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This is the critical first step in a signaling cascade that culminates in the activation of key transcription factors, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).
The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL10.[1] This cytokine milieu has several profound effects on the tumor microenvironment:
-
Recruitment of Immune Cells: Chemokines attract a variety of immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), to the tumor site.
-
Activation of Antigen-Presenting Cells (APCs): Dendritic cells, in particular, are potently activated by TLR7 agonism. They upregulate co-stimulatory molecules (e.g., CD80, CD86) and increase their antigen presentation capacity.
-
Enhancement of T-Cell Priming: Activated APCs are more effective at priming and activating tumor-specific T-cells.
-
Induction of a Th1-Biased Immune Response: The cytokine profile induced by TLR7 activation promotes the differentiation of T-helper cells towards a Th1 phenotype, which is critical for cell-mediated anti-tumor immunity.
A preclinical study of this compound demonstrated its ability to induce antitumor activity, sustain intratumoral retention, and produce an abscopal effect in mice, where localized treatment leads to regression of distant, untreated tumors.
Signaling Pathway
The intracellular signaling pathway initiated by this compound is the canonical TLR7 pathway. The key steps are outlined below:
References
Lhc-165: A Technical Overview of a Localized TLR7 Agonist for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lhc-165 is a novel synthetic Toll-like receptor 7 (TLR7) agonist belonging to the benzonapthyridine class of molecules. Developed for localized intratumoral delivery, it is formulated with aluminum hydroxide (B78521) to ensure slow release and sustained immune activation within the tumor microenvironment. By targeting TLR7, this compound stimulates innate and adaptive immune responses, aiming to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing and combination therapies such as checkpoint inhibitors. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailing its mechanism of action, pharmacological properties, and the experimental basis for its development.
Introduction to this compound and TLR7 Agonism
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages, recognizes single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, ultimately bridging the innate and adaptive immune systems.[1]
This compound is a synthetic small molecule designed to mimic the natural ligands of TLR7, thereby initiating a potent, localized immune response directly at the tumor site.[2] Its formulation as a suspension adsorbed to aluminum hydroxide is a key feature, promoting retention within the tumor and minimizing systemic exposure and associated toxicities.[2][3]
Mechanism of Action: TLR7 Signaling Pathway
Upon intratumoral administration, this compound is taken up by TLR7-expressing immune cells within the tumor microenvironment. The binding of this compound to TLR7 in the endosomal compartment initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This event triggers a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of two key transcription factors: NF-κB and IRF7.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines.
-
IRF7 (Interferon Regulatory Factor 7): Induces the production of type I interferons (IFN-α and IFN-β).
The secreted cytokines and interferons orchestrate a broad anti-tumor immune response characterized by:
-
Activation and maturation of dendritic cells (DCs): Enhanced antigen presentation to T cells.
-
Activation of natural killer (NK) cells: Direct killing of tumor cells.
-
Induction of a tumor antigen-specific T-cell response: Generation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.
Figure 1: Simplified TLR7 signaling pathway initiated by this compound.
Quantitative Data from Clinical Studies
Data for this compound primarily comes from a Phase I/Ib clinical trial (NCT03301896) in patients with advanced solid tumors. The study evaluated this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab.
Pharmacokinetics
Pharmacokinetic analysis of intratumorally administered this compound revealed a characteristic release profile.
| Parameter | Value (for 600 µg dose) | Description |
| Release Profile | Initial rapid release followed by a slower release phase | The aluminum hydroxide formulation facilitates a sustained local concentration. |
| Time to Maximum Concentration (Tmax) | ~1 hour | Reflects the initial rapid release phase. |
| Terminal Half-life (t½) | 9.4 - 58.9 hours | Demonstrates the prolonged release from the injection site. |
| Accumulation | No evidence of accumulation over time | Suggests appropriate clearance between doses. |
Table 1: Summary of Pharmacokinetic Parameters for this compound.
Pharmacodynamics and Anti-Tumor Activity
The clinical trial provided evidence of target engagement and preliminary anti-tumor activity.
| Parameter | Observation |
| Systemic Cytokine Induction | Increased levels of CXCL10, IFNγ, and IL-6 were observed in a subset of patients. |
| Tumor Microenvironment Modulation | On-treatment biopsies showed increased T-cell inflammation. |
| Overall Response Rate (ORR) | 6.7% across all tumor types. |
| Disease Control Rate (DCR) | 17.8% across all tumor types. |
| Median Progression-Free Survival (PFS) | 1.7 months. |
Table 2: Pharmacodynamic and Efficacy Data from Phase I/Ib Trial.
Safety and Tolerability
This compound demonstrated an acceptable safety profile, with most adverse events being mild to moderate.
| Adverse Event (AE) | Frequency |
| Pyrexia | 22.2% |
| Pruritus | 13.3% |
| Chills | 11.1% |
| Asthenia | 4.4% |
| Grade 3 Pancreatitis (Serious AE) | 1 patient |
Table 3: Common Drug-Related Adverse Events.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to the manufacturer, this section outlines the general methodologies typically employed for the characterization of a TLR7 agonist.
In Vitro TLR7 Activity Assay
This assay is fundamental to confirming the specific activation of the TLR7 pathway.
Figure 2: General workflow for an in vitro TLR7 reporter assay.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with the human TLR7 gene and a reporter gene (e.g., SEAP under the control of an NF-κB-inducible promoter) are cultured under standard conditions.
-
Treatment: Cells are treated with a serial dilution of this compound or a control agonist.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for TLR7 activation and reporter gene expression.
-
Detection: The supernatant is collected, and the activity of the secreted reporter protein is quantified using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated to determine the potency of this compound.
Cytokine Profiling in Human PBMCs
This assay assesses the ability of this compound to induce a functional immune response in primary human immune cells.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Stimulation: PBMCs are cultured in the presence of varying concentrations of this compound.
-
Supernatant Collection: At different time points (e.g., 6, 24, 48 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of key cytokines and chemokines (e.g., IFN-α, TNF-α, IL-6, IL-12, CXCL10) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
Conclusion
This compound is a promising intratumoral TLR7 agonist with a well-defined mechanism of action. Its formulation for localized delivery and sustained release offers the potential for potent immune activation within the tumor microenvironment while mitigating systemic side effects. The available clinical data demonstrates an acceptable safety profile and preliminary signs of anti-tumor activity, supporting its further development, particularly in combination with other immunotherapies. Future studies will be crucial to identify predictive biomarkers and optimize patient selection to fully realize the therapeutic potential of this compound.
References
Preclinical Data on Lhc-165 in Syngeneic Mouse Models Remains Largely Undisclosed
Despite references in clinical trial literature to successful preclinical studies, detailed quantitative data and specific experimental protocols for the Toll-like receptor 7 (TLR7) agonist Lhc-165 in syngeneic mouse models are not publicly available. Researchers and drug development professionals seeking to build upon the foundational science of this compound will find that while the compound has progressed to human trials, the comprehensive preclinical evidence package remains elusive in the public domain.
This compound, a benzonapthyridine TLR7 agonist developed by Novartis, is designed for localized intratumoral injection. It is formulated with an aluminum hydroxide (B78521) adjuvant to ensure slow release from the injection site, thereby localizing immune activation within the tumor microenvironment and reducing systemic exposure.[1]
Abstracts from clinical trial disclosures and conference presentations repeatedly mention the compound's promising activity in mouse models. For instance, it has been noted that in syngeneic models, this compound treatment led to tumor growth inhibition, and that combination therapy with an anti-PD-1 agent resulted in more effective tumor control than either agent alone.[1] A preclinical study also reportedly demonstrated antitumor activity, sustained intratumoral retention, a broad therapeutic window, and the induction of an abscopal effect, where untreated tumors also show regression.
However, the specific details of these crucial experiments—essential for independent scientific scrutiny and further research—have not been published in peer-reviewed journals or detailed conference materials accessible through public databases. An abstract presented at the 2019 American Association for Cancer Research (AACR) Annual Meeting, titled "Identification and characterization of LHC165, a TLR7 agonist designed for localized intratumoral therapies," is the most specific public disclosure of this preclinical work.[1] Yet, the full poster or presentation containing the quantitative efficacy data and detailed methodologies has not been made available.
Without access to this foundational data, it is not possible to construct the in-depth technical guide as requested. Key missing information includes:
-
Quantitative Efficacy Data: Specific metrics such as Tumor Growth Inhibition (TGI) percentages, tumor volume measurements over time, and survival data (e.g., Kaplan-Meier curves) are unavailable.
-
Detailed Experimental Protocols: The specific syngeneic mouse models used (e.g., CT26 colon carcinoma, B16 melanoma), the mouse strains (e.g., BALB/c, C57BL/6), tumor implantation techniques, detailed dosing regimens (dose, frequency, duration), and the methods for assessing immunological responses (e.g., flow cytometry panels, cytokine analysis platforms) are not described.
This compound Mechanism of Action and Theoretical Workflow
This compound functions by activating TLR7, a key receptor in the innate immune system primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. This activation is intended to initiate a cascade of immune events within the tumor.
The proposed mechanism of action, based on the known function of TLR7 agonists, begins with the intratumoral injection of this compound. The drug's formulation with aluminum hydroxide ensures it remains localized, slowly releasing the active agonist. This localized release stimulates tumor-infiltrating immune cells, particularly antigen-presenting cells (APCs) like dendritic cells.
Activated APCs then process and present tumor-associated antigens to T cells, leading to the priming and activation of a tumor-specific adaptive immune response. This process is expected to increase the infiltration of cytotoxic CD8+ T cells into the tumor, which are capable of directly killing cancer cells. The combination with an anti-PD-1 antibody, such as spartalizumab, is designed to further enhance the activity of these T cells by blocking a key immune checkpoint that would otherwise suppress their function.
Below are diagrams illustrating the theoretical signaling pathway and the intended experimental workflow for evaluating a compound like this compound.
Signaling Pathway
Experimental Workflow
References
The Rise and Discontinuation of LHC-165: A Novartis Toll-Like Receptor 7 Agonist
An In-depth Review of Preclinical Rationale and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
LHC-165, a Toll-like receptor 7 (TLR7) agonist developed by Novartis, represented a promising immunotherapeutic strategy aimed at activating the innate immune system to generate a potent anti-tumor response. Despite demonstrating a manageable safety profile and preliminary signs of anti-tumor activity in early-phase clinical trials, its development was ultimately discontinued (B1498344) for business reasons. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Activating the Innate Immune Bridge to Adaptive Immunity
This compound is a Toll-like receptor 7 (TLR7) agonist.[1][2][3][4] TLR7 is a pattern recognition receptor involved in the innate immune system, and its activation triggers a cascade of signaling pathways.[2] This activation leads to the release of cytokines and promotes the antitumor activity of effector T-cells. In preclinical mouse models, treatment with this compound resulted in the inhibition of tumor growth. The combination of this compound with an anti-PD-1 agent showed more effective tumor growth inhibition than either treatment alone.
The proposed signaling pathway for this compound is depicted below:
References
- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Lhc-165: A Novel TLR7 Agonist for Innate Immune System Activation in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lhc-165 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed for intratumoral (IT) administration, emerging as a promising immunotherapeutic agent in oncology. By activating the innate immune system within the tumor microenvironment (TME), this compound aims to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to anti-tumor immune responses and synergistic with other immunotherapies such as checkpoint inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining representative experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic application of this compound and similar innate immune agonists.
Introduction to this compound and Innate Immunity
The innate immune system serves as the body's first line of defense against pathogens and cellular stress. Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a pivotal role in initiating innate immune responses. TLR7, predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses.[1] Synthetic TLR7 agonists, such as this compound, mimic this viral recognition, triggering a powerful downstream signaling cascade that bridges innate and adaptive immunity.[2][3]
This compound is administered directly into the tumor, a strategy designed to maximize local immune activation while minimizing systemic toxicities often associated with systemic administration of immune agonists.[2][4] To enhance its retention within the tumor, this compound is adsorbed onto aluminum hydroxide, which may also contribute to a T helper 1 (Th1) skewed immune response. Preclinical studies have demonstrated that intratumoral administration of this compound leads to anti-tumor activity, sustained retention at the injection site, and an abscopal effect, where untreated distal tumors also show regression.
Mechanism of Action: TLR7 Signaling Pathway
Upon administration, this compound is taken up by TLR7-expressing immune cells within the TME. The activation of TLR7 initiates a MyD88-dependent signaling pathway, a central hub for many TLRs. This cascade involves the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). The pathway then bifurcates to activate two critical transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Activation of NF-κB leads to the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-12. These molecules are crucial for recruiting and activating other immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), within the tumor.
-
Interferon Regulatory Factor 7 (IRF7): Activation of IRF7 is a hallmark of TLR7 signaling and results in the robust production of type I interferons (IFN-α/β). Type I IFNs have pleiotropic anti-tumor effects, including enhancing antigen presentation by dendritic cells (DCs), promoting the cytotoxic activity of NK cells and T cells, and directly inhibiting tumor cell proliferation.
The culmination of these signaling events is the transformation of the TME from an immunosuppressive to an immunostimulatory state, fostering a potent and durable anti-tumor immune response.
References
- 1. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Abscopal Effect Induced by Intratumoral LNP-based mRNA Immunotherapies
Disclaimer: As of this writing, there is no publicly available scientific literature or clinical data for a specific compound designated "Lhc-165." This guide will therefore focus on the core principles and published data for well-documented, analogous intratumoral lipid nanoparticle (LNP) mRNA therapies that have been shown to induce a systemic anti-tumor response, known as the abscopal effect. The information presented here is intended for researchers, scientists, and drug development professionals.
Core Concepts: Intratumoral mRNA Therapy and the Abscopal Effect
The abscopal effect is a phenomenon in which local tumor treatment results in the regression of untreated metastatic lesions at distant sites in the body.[1] This systemic response is understood to be mediated by the host's immune system. The goal of in situ cancer vaccination is to trigger this effect by transforming the treated tumor into a "factory" for generating a personalized, systemic anti-tumor immunity.
Lipid nanoparticles (LNPs) have emerged as a leading platform for delivering nucleic acid therapeutics, such as messenger RNA (mRNA).[2][3] By encapsulating mRNA, LNPs protect it from degradation and facilitate its entry into cells.[2] When administered intratumorally, LNP-mRNA therapies can locally produce immune-stimulating proteins (cytokines, checkpoint inhibitors, etc.) that activate and "educate" the immune system to recognize and attack cancer cells throughout the body, thereby inducing an abscopal effect.[4]
This guide will detail two primary examples of this approach:
-
Triplet LNP: A combination therapy delivering mRNA encoding for Interleukin-7 (IL-7), Interleukin-21 (IL-21), and 4-1BB Ligand (4-1BBL).
-
IFNβ LNP: A monotherapy delivering mRNA encoding for Interferon-beta (IFNβ).
Triplet LNP: A Synergistic Approach to Systemic Anti-Tumor Immunity
Intratumoral delivery of a combination of mRNAs encoding IL-7, IL-21, and 4-1BBL, termed "Triplet LNP," has been shown to induce potent, systemic anti-tumor immunity by synergistically activating multiple arms of the immune system. This approach leads to the eradication of both treated and distant tumors and establishes long-term immunological memory.
Mechanism of Action and Signaling Pathways
The Triplet LNP therapy works by locally producing three distinct immunomodulatory proteins within the tumor microenvironment (TME), each with a specific role in activating an anti-tumor T-cell response.
-
Interleukin-7 (IL-7): Promotes the development, survival, and homeostatic expansion of T-cells. Its signaling is primarily mediated through the JAK/STAT and PI3K/AKT pathways, leading to the upregulation of anti-apoptotic proteins like Bcl-2.
-
Interleukin-21 (IL-21): A potent stimulator of CD8+ T-cell and Natural Killer (NK) cell proliferation and effector functions. It signals through the JAK/STAT pathway, enhancing the cytotoxic capabilities of these immune cells.
-
4-1BB Ligand (4-1BBL): A powerful co-stimulatory molecule for activated T-cells. Its interaction with the 4-1BB receptor on T-cells activates NF-κB and other pathways, promoting T-cell expansion, survival, and cytokine production.
The synergy of these three components results in a profound increase in the frequency and function of tumor-infiltrating CD8+ T-cells, which are crucial for killing cancer cells.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies using the Triplet LNP therapy in various mouse tumor models.
Table 1: Tumor Growth Inhibition
| Tumor Model | Treatment Group | Injected Tumor Outcome | Distal (Abscopal) Tumor Outcome | Reference |
|---|---|---|---|---|
| MC38 (Colon) | Vehicle | Progressive Growth | Progressive Growth | |
| MC38 (Colon) | Control LNP | Progressive Growth | Progressive Growth | |
| MC38 (Colon) | Triplet LNP | 100% Complete Regression | 75% Complete Regression | |
| B16-F10 (Melanoma) | Triplet LNP | Significant Growth Delay | Significant Growth Delay |
| E0771 (Breast) | Triplet LNP | Significant Growth Delay | Significant Growth Delay | |
Table 2: Changes in Tumor-Infiltrating Immune Cells (MC38 Model)
| Cell Type | Treatment Group | Change in Frequency (% of CD45+ cells) | Key Functional Change | Reference |
|---|---|---|---|---|
| CD8+ T-cells | Triplet LNP | Profound Increase | Increased Granzyme B, IFN-γ, TNF-α | |
| NK cells | Triplet LNP | No significant change | Increased Granzyme B, IFN-γ, TNF-α | |
| TAMs * | Triplet LNP | Decreased | - |
*Tumor-Associated Macrophages
Experimental Protocols
1. LNP Formulation:
-
Lipids: Proprietary ionizable lipids, helper lipids (e.g., DSPC), cholesterol, and PEG-lipids are combined.
-
mRNA: Nucleoside-modified mRNAs encoding murine IL-7, IL-21, and 4-1BBL are synthesized.
-
Assembly: Lipids dissolved in ethanol (B145695) are rapidly mixed with mRNAs in an acidic buffer (e.g., sodium acetate) using a microfluidic device. The resulting LNPs are then dialyzed against PBS to neutralize the pH and remove ethanol.
2. Animal Models and Tumor Challenge:
-
Mouse Strain: C57BL/6 female mice, 6-8 weeks old.
-
Cell Lines: MC38 (colon adenocarcinoma), B16-F10 (melanoma), E0771 (breast cancer).
-
Tumor Inoculation: For abscopal studies, mice are subcutaneously inoculated with tumor cells on both flanks (e.g., 5 x 10^5 MC38 cells per flank). Treatment is administered only to the tumor on one flank.
3. Treatment Regimen:
-
Dosage: A typical dose involves a total of 10-20 µg of mRNA per injection.
-
Administration: When tumors reach a palpable size (e.g., 50-100 mm³), intratumoral injections are performed.
-
Schedule: Injections are typically given on a schedule such as days 7, 10, and 13 post-tumor inoculation.
4. Analysis and Endpoints:
-
Tumor Growth: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).
-
Flow Cytometry: Tumors and spleens are harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1) and functional markers (e.g., Granzyme B, IFN-γ) for analysis.
-
Survival: Mice are monitored for survival, with euthanasia performed when tumors reach a predetermined maximum size.
IFNβ LNP: Activating Innate Immunity for Systemic Effect
Intratumoral delivery of LNP-formulated mRNA encoding IFNβ provides another powerful strategy for in situ vaccination. IFNβ is a type I interferon that plays a critical role in bridging the innate and adaptive immune systems.
Mechanism of Action and Signaling Pathway
When IFNβ is produced within the TME, it initiates a signaling cascade that leads to a pro-inflammatory environment and robust anti-tumor immunity.
-
Direct Effects: IFNβ can directly inhibit tumor cell proliferation and induce apoptosis.
-
Immune Activation: It promotes the maturation and activation of dendritic cells (DCs), which are essential for priming T-cell responses. Activated DCs then present tumor antigens to T-cells in the draining lymph nodes.
-
T-Cell Recruitment: IFNβ signaling stimulates the production of chemokines that attract cytotoxic CD8+ T-cells to the tumor.
This cascade of events, initiated locally, results in a systemic T-cell response capable of targeting distant metastases.
Quantitative Data
The following tables summarize key data from a study investigating intratumoral IFNβ-mRNA LNPs in a squamous cell carcinoma model (MOC1).
Table 3: Tumor Growth Inhibition (MOC1 Model)
| Treatment Group | Injected Tumor Growth | Distal (Abscopal) Tumor Growth | Reference |
|---|---|---|---|
| PBS | Progressive Growth | Progressive Growth |
| IFNβ-mRNA LNP | Significant Growth Inhibition | Significant Growth Inhibition | |
Table 4: Changes in Tumor-Infiltrating Immune Cells (LLC.ova Model)
| Metric | Treatment Group | Change in Injected Tumor | Reference |
|---|---|---|---|
| CD8:CD4 T-cell Ratio | IFNβ-mRNA LNP | Increased | |
| CD69+ CD8 T-cells | IFNβ-mRNA LNP | Increased |
| M1 Macrophages | IFNβ-mRNA LNP | Increased | |
Experimental Protocols
1. LNP Formulation & Animal Models:
-
The protocols for LNP formulation and establishment of bilateral tumor models are similar to those described for the Triplet LNP therapy (Sections 2.3.1 and 2.3.2).
-
Cell Lines: Lewis Lung Carcinoma (LLC.ova) and a squamous cell carcinoma model (MOC1) have been used.
2. Treatment Regimen:
-
Dosage: 10 µg of IFNβ-mRNA LNP per injection.
-
Administration: Unilateral, intratumoral injections.
-
Schedule: Bi-weekly for two weeks.
3. Analysis and Endpoints:
-
Tumor Growth & Survival: Monitored as described in Section 2.3.4.
-
ELISA: IFNβ protein levels are quantified in tumor homogenates and blood serum to confirm local production and assess systemic exposure.
-
Flow Cytometry: Used to analyze changes in immune cell populations (T-cells, macrophages) and their activation states within both injected and distal tumors.
Conclusion
Intratumoral delivery of LNP-formulated mRNA represents a highly promising strategy for cancer immunotherapy. By turning a treated tumor into a site of localized cytokine production, therapies like the Triplet LNP (IL-7, IL-21, 4-1BBL) and IFNβ LNP can overcome the toxicity associated with systemic administration while inducing a potent, systemic, and durable anti-tumor immune response. The abscopal effect observed in preclinical models demonstrates the potential of this approach to treat metastatic disease. Further research and clinical development in this area are critical for translating these powerful preclinical findings into effective treatments for patients with advanced cancers.
References
Lhc-165: A Technical Deep Dive into its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lhc-165 is an investigational Toll-like receptor 7 (TLR7) agonist designed for intratumoral administration. Its primary mechanism of action is to activate the innate immune system within the tumor microenvironment (TME), thereby stimulating a downstream adaptive anti-tumor immune response. Clinical and preclinical data suggest that this compound can remodel the TME by increasing pro-inflammatory cytokines, enhancing T-cell inflammation, and promoting the infiltration of effector immune cells. This document provides a comprehensive technical overview of the available data on this compound, including its mechanism of action, impact on the TME, and the methodologies employed in its evaluation. Due to the discontinuation of its clinical development for business reasons, the publicly available data is primarily derived from a Phase I/Ib clinical trial (NCT03301896).
Mechanism of Action: TLR7 Agonism in the Tumor Microenvironment
This compound functions as a potent agonist of Toll-like receptor 7, a key pattern recognition receptor of the innate immune system primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[1] Intratumoral administration of this compound is intended to localize its immune-stimulatory effects to the tumor, thereby minimizing systemic toxicity and maximizing the anti-tumor response.[1]
Upon binding to TLR7 within the endosomes of APCs, this compound triggers a signaling cascade that leads to the activation of transcription factors, most notably NF-κB and IRF7. This activation results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL10.[2][3] These secreted factors play a crucial role in remodeling the TME from an immunosuppressive to an immunogenic state.[1]
The activation of APCs by this compound also leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class I and II molecules. This enhanced antigen presentation capacity allows for the efficient priming and activation of tumor-antigen-specific CD8+ and CD4+ T cells, leading to a robust and durable adaptive anti-tumor immune response. Preclinical studies have also indicated that this compound can increase the expression of PD-L1 on APCs, providing a rationale for its combination with anti-PD-1/PD-L1 checkpoint inhibitors.
Figure 1: this compound Signaling Pathway in Antigen-Presenting Cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I/Ib clinical trial (NCT03301896) of this compound as a single agent and in combination with spartalizumab.
Table 1: Patient Demographics and Dosing Information
| Parameter | Value | Reference |
| Total Patients Enrolled | 45 | |
| This compound Single Agent Cohort | 21 | |
| This compound + Spartalizumab Cohort | 24 | |
| This compound Dose Range | 100 - 600 µg (intratumoral, biweekly) | |
| Spartalizumab Dose | 400 mg (intravenous, every 4 weeks) | |
| Recommended Dose for Expansion (RDE) | This compound 600 µg biweekly + Spartalizumab 400 mg Q4W | |
| Median Duration of Exposure | 8 weeks (range 2-129 weeks) |
Table 2: Clinical Efficacy and Pharmacokinetics
| Parameter | Value | Reference |
| Overall Response Rate (ORR) | 6.7% | |
| Disease Control Rate (DCR) | 17.8% | |
| Median Progression-Free Survival (PFS) | 1.7 months | |
| This compound (600 µg) Terminal Half-life | 9.4 - 58.9 hours |
Table 3: Impact on the Tumor Microenvironment
| Biomarker | Observation | Reference |
| Systemic Cytokines | Increased levels of CXCL10, IFNγ, IL-6 | |
| T-cell Inflammation (Tumoral RNA-seq) | Increased in patients with Partial Response (PR) or Stable Disease (SD) | |
| Baseline CD8+ T-cells (IHC) | Higher levels in patients with PR | |
| On-treatment CD8+ T-cells (IHC) | Increased in patients with PR/SD | |
| Baseline CD68+ Macrophages (IHC) | Higher levels in patients with PR | |
| On-treatment CD68+ Macrophages (IHC) | Increased in patients with PR/SD |
Experimental Protocols
While detailed, step-by-step laboratory protocols are not publicly available, the following outlines the methodologies used in the key clinical study (NCT03301896).
Clinical Trial Design (NCT03301896)
This was a Phase I/Ib, multi-center, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001).
-
Patient Population: Adult patients (≥ 18 years) with histologically confirmed metastatic and/or advanced solid tumors not amenable to curative treatment.
-
Treatment Arms:
-
Dose Escalation: this compound single agent (100-600 µg) administered via intratumoral injection biweekly.
-
Dose Escalation: this compound (at various doses) in combination with spartalizumab (400 mg) administered intravenously every 4 weeks.
-
Dose Expansion: this compound at the Recommended Dose for Expansion (RDE) as a single agent and in combination with spartalizumab in specific tumor types.
-
-
Primary Objectives: To characterize the safety and tolerability and to determine the Maximum Tolerated Dose (MTD) and/or RDE of this compound alone and in combination with spartalizumab.
-
Secondary Objectives: To assess preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics.
Figure 2: Clinical Trial Workflow for NCT03301896.
Biomarker Analysis
-
Immunohistochemistry (IHC): Tumor biopsies were analyzed for the expression of immune cell markers, including CD8 (for cytotoxic T lymphocytes) and CD68 (for macrophages). The analysis focused on baseline levels and on-treatment changes in the infiltration of these immune cells within the TME.
-
Tumoral RNA-Sequencing: Gene expression profiling of tumor tissue was performed to assess changes in T-cell inflammation signatures before and after treatment with this compound.
-
Systemic Cytokine Analysis: Blood samples were collected to measure the systemic levels of key cytokines and chemokines, such as CXCL10, IFNγ, and IL-6, to evaluate the pharmacodynamic effects of this compound.
Preclinical Evidence
Preclinical studies in syngeneic mouse models demonstrated that intratumoral administration of this compound resulted in the inhibition of tumor growth. Furthermore, the combination of this compound with an anti-PD-1 agent showed more effective tumor growth inhibition than either agent alone. These preclinical findings provided the foundational rationale for the clinical development of this compound, particularly in combination with checkpoint inhibitors.
Conclusion and Future Directions
This compound, a TLR7 agonist, has demonstrated the ability to modulate the tumor microenvironment by inducing a pro-inflammatory cytokine response and promoting T-cell infiltration and inflammation. The available data from the Phase I/Ib study suggest that an active immune microenvironment at baseline may be a prerequisite for a clinical response. Although the clinical development of this compound was halted for non-safety-related reasons, the findings contribute to the growing body of evidence supporting the use of intratumoral TLR agonists as a promising strategy to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy. Future research in this area may focus on identifying predictive biomarkers for response to TLR7 agonists and exploring novel combination therapies to overcome resistance mechanisms.
References
Pharmacodynamics of Lhc-165 in Early Phase Trials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pharmacodynamics of Lhc-165, a Toll-like receptor 7 (TLR7) agonist, as investigated in early-phase clinical trials. This compound is designed to stimulate an innate immune response within the tumor microenvironment, leading to a subsequent adaptive anti-tumor T-cell response. This document summarizes the available pharmacodynamic data, details relevant experimental protocols, and visualizes the key signaling pathway.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor predominantly expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation by single-stranded RNA or synthetic ligands like this compound, TLR7 initiates a signaling cascade that bridges the innate and adaptive immune systems. This activation leads to the production of pro-inflammatory cytokines and type I interferons, crucial for an effective anti-tumor response.[1] The primary therapeutic hypothesis for this compound is that intratumoral administration will convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.
Clinical Development Program: The NCT03301896 Trial
The main early phase trial investigating this compound was a Phase I/Ib, open-label, dose-escalation and expansion study (NCT03301896). This trial evaluated this compound as a single agent and in combination with spartalizumab, an anti-PD-1 antibody, in adult patients with advanced solid malignancies.[1]
Study Design and Objectives
The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE), followed by a dose-expansion phase to further evaluate safety, tolerability, and preliminary anti-tumor activity.[1] this compound was administered via intratumoral injection. The primary objectives were to assess the safety and tolerability of this compound alone and in combination with spartalizumab.
Pharmacodynamic Findings
Pharmacodynamic assessments in the NCT03301896 trial aimed to confirm the mechanism of action of this compound and to identify biomarkers associated with clinical response. While detailed quantitative data from the full study publication are not publicly available, abstracts and study summaries provide key qualitative insights into the pharmacodynamic effects of this compound.
Systemic Cytokine Induction
Treatment with this compound, both as a single agent and in combination with spartalizumab, led to notable increases in systemic levels of several cytokines. An abstract from the study reports increases in CXCL10, IFNγ, and IL-6 in a subset of patients following treatment. This finding is consistent with the known mechanism of TLR7 agonism and indicates successful target engagement and downstream signaling.
Table 1: Summary of Systemic Pharmacodynamic Biomarkers
| Biomarker | Observation | Implication |
| CXCL10 | Increased levels in a subset of patients | T-cell chemoattractant, suggesting immune cell recruitment. |
| IFNγ | Increased levels in a subset of patients | Key anti-tumor cytokine, indicates activation of Th1 and cytotoxic T-cell responses. |
| IL-6 | Increased levels in a subset of patients | Pro-inflammatory cytokine, consistent with innate immune activation. |
Note: Specific quantitative data (e.g., fold-change, statistical significance) are not available in the public domain.
Modulation of the Tumor Microenvironment
Immunohistochemistry (IHC) and tumoral RNA sequencing (RNA-seq) were employed to assess changes within the tumor microenvironment. The available information suggests that a pre-existing immune-active microenvironment may be a prerequisite for clinical response to this compound.
Table 2: Summary of Tumoral Pharmacodynamic Biomarkers
| Biomarker | Assessment Method | Observation |
| CD8+ T-cells | Immunohistochemistry | Higher baseline levels in patients with a partial response (PR). On-treatment increases observed in patients with PR or stable disease (SD). |
| CD68+ Macrophages | Immunohistochemistry | Higher baseline levels in patients with a partial response (PR). On-treatment increases observed in patients with PR or stable disease (SD). |
| T-cell Inflammation | Tumoral RNA-sequencing | Higher baseline T-cell inflammation signature in patients with a partial response (PR). Consistent increase in T-cell inflammation signature post-treatment in patients with PR or stable disease (SD). |
Note: Specific quantitative data are not publicly available.
Experimental Protocols
Detailed experimental protocols for the pharmacodynamic assays are not fully described in the available literature. However, based on standard methodologies, the following general protocols can be inferred.
Systemic Cytokine Analysis
Methodology: Presumed to be a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery) performed on peripheral blood samples (serum or plasma) collected at baseline and at various time points post-treatment. This method allows for the simultaneous quantification of multiple cytokines from a small sample volume.
Immunohistochemistry (IHC)
Methodology: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy samples obtained at baseline and on-treatment were likely sectioned and stained with specific antibodies against CD8 and CD68. The staining would be visualized using a chromogenic or fluorescent detection system, and the density of positive cells within the tumor and stromal compartments would be quantified, likely through manual or automated image analysis.
Tumoral RNA-Sequencing (RNA-seq)
Methodology: RNA would be extracted from fresh-frozen or FFPE tumor biopsy samples. Following quality control, RNA-seq libraries would be prepared and sequenced. The resulting data would be analyzed to determine gene expression profiles. A "T-cell inflammation signature" would likely be a composite score derived from the expression levels of a predefined set of genes associated with T-cell activation and function (e.g., genes encoding chemokines, cytokines, and cytotoxic molecules).
This compound Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to TLR7 within the endosome of an antigen-presenting cell.
Figure 1: this compound mediated TLR7 signaling pathway.
Experimental Workflow for Pharmacodynamic Analysis
The following diagram outlines the logical flow of sample collection and analysis for the pharmacodynamic studies in the this compound early phase trials.
Figure 2: Experimental workflow for pharmacodynamic analysis.
Conclusion
The early phase trial of this compound has provided evidence of its intended pharmacodynamic activity as a TLR7 agonist. The observed increases in systemic cytokines and the modulation of the tumor microenvironment, characterized by an influx of immune cells and an enhanced T-cell inflammation signature, support the drug's mechanism of action. However, the publicly available data is largely qualitative. A full understanding of the dose-response relationship and the predictive value of the identified biomarkers will require access to the complete clinical trial results, including detailed quantitative data and comprehensive experimental protocols. The termination of the trial for business reasons may limit the future availability of such data. Nevertheless, the findings from the NCT03301896 study contribute valuable insights into the clinical application of intratumoral TLR7 agonists in oncology.
References
Methodological & Application
Application Notes and Protocols for Intratumoral Injection of Lhc-165 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lhc-165 is a potent Toll-like receptor 7 (TLR7) agonist designed for localized intratumoral (IT) injection.[1][2] Activation of TLR7 in the tumor microenvironment (TME) initiates an innate immune response, leading to the secretion of pro-inflammatory cytokines and type-I interferons.[3][4] This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to a robust anti-tumor immune response.[5] Preclinical studies in syngeneic mouse models have demonstrated that intratumoral administration of this compound exhibits single-agent anti-tumor activity and can enhance the efficacy of checkpoint inhibitors, such as anti-PD-1 antibodies. A key feature of the this compound formulation for these studies is its adsorption to aluminum hydroxide (B78521), which serves to prolong its retention at the injection site, thereby maximizing local immune activation while minimizing systemic exposure and associated toxicities.
These application notes provide a detailed overview of the proposed protocol for the intratumoral injection of this compound in preclinical in vivo studies based on publicly available information and general practices for similar agents.
Data Presentation
Table 1: Summary of Preclinical Efficacy of Intratumoral this compound
| Animal Model | Treatment Group | Key Findings | Reference |
| Syngeneic Mouse Models | This compound (single agent) | Demonstrated anti-tumor activity, sustained intratumoral retention, a large therapeutic window, and an abscopal effect. | |
| Syngeneic Mouse Models | This compound + anti-PD-1/PD-L1 | Enhanced immune response and more effective tumor growth inhibition compared to either agent alone. Increased PD-L1 expression on antigen-presenting cells. |
Table 2: Clinical Trial Information for Intratumoral this compound (Phase I/Ib)
| Parameter | Details | Reference |
| Clinical Trial ID | NCT03301896 | |
| Dosage Range | 100-600 µg (biweekly) | |
| Combination Therapy | Spartalizumab (anti-PD-1 mAb) | |
| Observed Effects | Increased systemic cytokines (CXCL10, IFNγ, IL-6), suggesting active TLR7 agonism. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intratumoral Injection
Objective: To prepare this compound adsorbed to aluminum hydroxide for enhanced intratumoral retention.
Materials:
-
This compound (powder)
-
Aluminum hydroxide gel (e.g., Alhydrogel®)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
pH meter
Procedure:
-
Reconstitution of this compound: Aseptically reconstitute the lyophilized this compound powder with sterile PBS to a desired stock concentration. Gently swirl to dissolve. Avoid vigorous shaking to prevent denaturation.
-
Adsorption to Aluminum Hydroxide:
-
In a sterile vial, add the appropriate volume of the this compound stock solution.
-
Slowly add the aluminum hydroxide gel to the this compound solution while gently mixing. The ratio of this compound to aluminum hydroxide should be optimized based on preliminary studies, but a common starting point is to aim for a high degree of adsorption.
-
Incubate the mixture at room temperature for at least 1 hour with gentle, continuous mixing (e.g., on a tube rotator) to allow for complete adsorption.
-
-
Final Formulation:
-
Adjust the final volume with sterile PBS to achieve the desired final concentration of this compound.
-
Verify that the pH of the final formulation is within a physiologically acceptable range (e.g., 6.5-7.5).
-
Store the formulation at 2-8°C until use. Do not freeze, as this can damage the aluminum hydroxide gel structure.
-
Protocol 2: Intratumoral Injection of this compound in a Syngeneic Mouse Tumor Model
Objective: To administer the this compound formulation directly into established tumors in mice to evaluate its anti-tumor efficacy.
Materials:
-
Syngeneic mouse model (e.g., BALB/c mice with CT26 colon carcinoma or C57BL/6 mice with B16-F10 melanoma)
-
Prepared this compound-aluminum hydroxide formulation
-
Sterile 28-30 gauge needles and syringes (e.g., insulin (B600854) syringes)
-
Animal anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
-
70% ethanol (B145695) for disinfection
Procedure:
-
Tumor Implantation and Growth:
-
Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth every 2-3 days using calipers.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the anesthetized mouse in a position that provides easy access to the tumor.
-
Wipe the skin over the tumor with 70% ethanol.
-
-
Intratumoral Injection:
-
Gently resuspend the this compound-aluminum hydroxide formulation by flicking the vial.
-
Draw the required volume of the formulation into the syringe. The injection volume should be appropriate for the tumor size, typically between 20-50 µL to avoid excessive pressure within the tumor.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the formulation to ensure even distribution and minimize leakage from the injection site.
-
Slowly withdraw the needle.
-
-
Post-Injection Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Return the mouse to its cage.
-
Continue to monitor tumor growth, body weight, and overall animal health according to the study design. Treatment frequency will depend on the experimental design but is often once or twice weekly.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 5. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Phase I Clinical Trial of Lhc-165 in Advanced Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lhc-165 is an investigational Toll-like receptor 7 (TLR7) agonist designed to stimulate an innate and adaptive anti-tumor immune response.[1][2][3] Preclinical studies in mouse models have demonstrated that this compound can inhibit tumor growth, and its combination with an anti-PD-1 agent resulted in more effective tumor inhibition than either agent alone.[2][3] This document outlines the design and protocols for a Phase I, open-label, dose-escalation clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound administered as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced, metastatic, or relapsed/refractory solid tumors.
Signaling Pathway of this compound (TLR7 Agonist)
Caption: this compound activates TLR7 on antigen-presenting cells, initiating an anti-tumor immune cascade.
Clinical Trial Design
This was a Phase I/Ib, open-label, multicenter, dose-escalation and expansion study (NCT03301896). The primary objective was to determine the safety and tolerability of this compound as a single agent and in combination with spartalizumab.
Patient Population: Adult patients (≥18 years) with advanced/metastatic solid tumors and an ECOG performance status of 0-2 were eligible.
Study Arms:
-
Arm 1 (Single Agent): Patients received this compound via intratumoral injection.
-
Arm 2 (Combination Therapy): Patients received intratumoral this compound in combination with intravenous spartalizumab.
Dose Escalation: A standard 3+3 dose-escalation design was utilized to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE). Dose escalation continued until dose-limiting toxicities (DLTs) were observed in at least two of three to six patients at a given dose level.
Experimental Workflow
Caption: Overview of the patient journey and key stages in the Phase I clinical trial of this compound.
Quantitative Data Summary
Table 1: Dose Escalation and Patient Demographics
| Parameter | This compound Single Agent | This compound + Spartalizumab | Total |
| Number of Patients | 21 | 24 | 45 |
| Median Age (years) | 56 | 56 | 56 |
| This compound Dose Range (µg, biweekly) | 100 - 600 | 600 | N/A |
| Spartalizumab Dose (mg, Q4W) | N/A | 400 | N/A |
| Median Duration of Exposure (weeks) | 4.5 (Range: 1.1-25.0) | 11.9 (Range: 4.0-48.3) | 8 (Range: 2-129) |
Data compiled from published results of the LHC165X2101 trial.
Table 2: Safety and Tolerability Profile
| Adverse Event (AE) | This compound Single Agent (n=21) | This compound + Spartalizumab (n=24) | Overall (n=45) |
| Any Drug-Related AE | Information not specified | Information not specified | 22 (56%) |
| Grade ≥3 Drug-Related AEs | Information not specified | Information not specified | 2 (5%) |
| Most Common AEs (Any Grade) | Pyrexia (10%), Injection Site Reaction (15%), Decreased Appetite (10%), Chills (5%) | Pyrexia (26%), Injection Site Reaction (10.5%), Chills (10.5%), Decreased Appetite (5%) | Pyrexia (22.2%), Pruritus (13.3%), Chills (11.1%) |
| Dose-Limiting Toxicity (DLT) | None reported | 1 (Grade 3 reversible pancreatitis at 400 µg this compound dose) | 1 |
Data compiled from published results of the LHC165X2101 trial.
Table 3: Pharmacokinetic and Efficacy Overview
| Parameter | Value |
| This compound Peak Concentration (Tmax) | ~1 hour post-injection |
| This compound Terminal Half-life (600 µg dose) | 9.4 - 58.9 hours |
| Recommended Dose for Expansion (RDE) | 600 µg this compound (biweekly) as single agent and with 400 mg spartalizumab (Q4W) |
| Overall Response Rate (ORR) | 6.7% |
| Disease Control Rate (DCR) | 17.8% |
| Median Progression-Free Survival (PFS) | 1.7 months |
Data compiled from published results of the LHC165X2101 trial.
Experimental Protocols
1. Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, and elimination of this compound in serum.
-
Methodology:
-
Collect peripheral blood samples at pre-defined time points before and after this compound administration.
-
Process blood samples to separate serum and store at -80°C until analysis.
-
Quantify this compound concentrations in serum using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Calculate PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and terminal half-life using non-compartmental analysis.
-
2. Pharmacodynamic (PD) and Biomarker Analysis
-
Objective: To assess the biological activity of this compound by measuring changes in systemic cytokines and the tumor immune microenvironment.
-
Methodology:
-
Systemic Cytokine Analysis:
-
Collect peripheral blood at baseline and post-treatment.
-
Isolate plasma or serum.
-
Measure levels of key cytokines (e.g., CXCL10, IFNγ, IL-6) using a multiplex immunoassay (e.g., Luminex).
-
-
Tumor Biopsy Analysis:
-
Obtain tumor biopsies at baseline and on-treatment.
-
Perform immunohistochemistry (IHC) to assess the infiltration of immune cells (e.g., CD8+ T cells, CD68+ macrophages).
-
Conduct tumoral RNA sequencing to analyze gene expression profiles related to T-cell inflammation.
-
-
3. Safety and Tolerability Assessment
-
Objective: To monitor and grade the severity of adverse events (AEs) and identify dose-limiting toxicities (DLTs).
-
Methodology:
-
Monitor patients for AEs throughout the trial.
-
Grade AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Define DLTs in the trial protocol, typically as specific Grade 3 or 4 toxicities occurring within the first treatment cycle.
-
A safety monitoring committee reviews all safety data to make decisions regarding dose escalation.
-
4. Efficacy Evaluation
-
Objective: To obtain a preliminary assessment of the anti-tumor activity of this compound.
-
Methodology:
-
Perform tumor assessments (e.g., CT or MRI scans) at baseline and at regular intervals during treatment.
-
Evaluate tumor response using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
Calculate Overall Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
-
References
Application Notes and Protocols for the Formulation of Lhc-165 with Aluminum Hydroxide for Sustained Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lhc-165 is a potent Toll-like receptor 7 (TLR7) agonist that stimulates the innate immune system, leading to the activation of adaptive immunity. For localized immunotherapy, such as intratumoral injection, it is crucial to retain the drug at the site of administration to maximize its therapeutic effect and minimize systemic exposure and potential side effects. Formulating this compound with aluminum hydroxide (B78521) creates a depot effect, allowing for the sustained release of the drug and prolonged immune stimulation within the tumor microenvironment.[1]
These application notes provide a detailed guide for the formulation of this compound with aluminum hydroxide, including protocols for preparation, characterization, and in vitro release studies.
Mechanism of Action: this compound and TLR7 Signaling
This compound, a benzonaphthyridine derivative, activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon binding of this compound, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, leading to the activation of transcription factors NF-κB and IRF7.[2] These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory cytokines, such as Type I interferons (IFN-α/β), TNF-α, and IL-6, as well as chemokines.[3] This cytokine and chemokine milieu promotes the recruitment and activation of various immune cells, including natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and antigen-presenting cells (APCs), ultimately leading to a robust anti-tumor immune response.
Materials and Equipment
| Material/Equipment | Supplier |
| This compound | Synthesized in-house or custom synthesis |
| Aluminum hydroxide gel (e.g., Alhydrogel®) | Brenntag |
| Sodium Chloride (NaCl) | Sigma-Aldrich |
| Histidine buffer | Sigma-Aldrich |
| Water for Injection (WFI) | Various suppliers |
| Sterile, depyrogenated vials | Various suppliers |
| Magnetic stirrer and stir bars | Various suppliers |
| pH meter | Various suppliers |
| High-Performance Liquid Chromatography (HPLC) system | Waters, Agilent, etc. |
| Centrifuge | Beckman Coulter, Eppendorf, etc. |
| Incubator/shaker | Various suppliers |
| Franz diffusion cells | PermeGear, Inc. |
Experimental Protocols
Protocol 1: Formulation of this compound with Aluminum Hydroxide
This protocol describes the preparation of a 1 mg/mL this compound formulation adsorbed to aluminum hydroxide.
Workflow Diagram:
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable buffer (e.g., 10 mM histidine, pH 6.5) to a final concentration of 2 mg/mL.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Preparation of Aluminum Hydroxide Suspension:
-
Based on a patent for this compound, a final suspension of 0.3-0.4% aluminum hydroxide is desirable.[4]
-
In a sterile vessel, dilute a stock suspension of aluminum hydroxide gel (e.g., Alhydrogel® containing ~2% Al₂O₃) with WFI to achieve a final aluminum hydroxide concentration of approximately 0.8% (this will be diluted 1:1 in the final formulation). Ensure the particle size distribution is within the 2-10 micrometer range.
-
Add NaCl to a final concentration of 150 mM.
-
-
Adsorption of this compound to Aluminum Hydroxide:
-
Under aseptic conditions and with gentle stirring, slowly add an equal volume of the 2 mg/mL this compound stock solution to the 0.8% aluminum hydroxide suspension. This will result in a final this compound concentration of 1 mg/mL and an aluminum hydroxide concentration of 0.4%.
-
Continue gentle stirring at room temperature for at least 1 hour to allow for complete adsorption.
-
-
Aseptic Filling:
-
Aseptically fill the final formulation into sterile, depyrogenated vials.
-
Store the vials at 2-8°C. Do not freeze , as this can irreversibly damage the aluminum hydroxide gel structure.
-
Table 1: Formulation Parameters
| Parameter | Recommended Value | Rationale |
| This compound Concentration | 1 mg/mL | Based on typical therapeutic concentrations |
| Aluminum Hydroxide | 0.4% suspension | Provides sufficient surface area for adsorption and depot effect |
| Buffer | 10 mM Histidine | Maintains pH and stability |
| pH | 6.5 | Promotes electrostatic interactions between this compound and positively charged aluminum hydroxide |
| Ionic Strength | 150 mM NaCl | Mimics physiological conditions |
| Incubation Time | ≥ 1 hour | Ensures complete adsorption |
| Storage Temperature | 2-8°C | Maintains stability of the formulation |
Protocol 2: Determination of this compound Loading on Aluminum Hydroxide
This protocol determines the percentage of this compound adsorbed to the aluminum hydroxide.
Procedure:
-
Prepare the this compound aluminum hydroxide formulation as described in Protocol 1.
-
Centrifuge a 1 mL aliquot of the formulation at 10,000 x g for 10 minutes to pellet the aluminum hydroxide.
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
Calculate the percentage of adsorbed this compound using the following formula:
% Adsorbed = [(Total this compound - this compound in supernatant) / Total this compound] x 100
Table 2: Example of this compound Loading Data
| Formulation Batch | Total this compound (µg/mL) | This compound in Supernatant (µg/mL) | % Adsorbed |
| 1 | 1000 | 25 | 97.5% |
| 2 | 1000 | 30 | 97.0% |
| 3 | 1000 | 22 | 97.8% |
Protocol 3: In Vitro Release Study of this compound
This protocol evaluates the release kinetics of this compound from the aluminum hydroxide formulation.
Procedure:
-
Set up Franz diffusion cells with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.
-
Fill the receptor compartment with a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Equilibrate the cells to 37°C.
-
Apply a known amount of the this compound aluminum hydroxide formulation to the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed release medium.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of this compound released over time. A biphasic release profile with an initial burst followed by a sustained release is expected.
Table 3: Representative In Vitro Release Profile of this compound
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 |
| 4 | 28.5 |
| 8 | 40.1 |
| 24 | 65.8 |
| 48 | 82.3 |
| 72 | 91.5 |
Characterization of the Formulation
In addition to the protocols above, a comprehensive characterization of the this compound aluminum hydroxide formulation should be performed.
Workflow Diagram:
Table 4: Characterization Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, white to off-white suspension, free of visible aggregates |
| Particle Size | Laser Diffraction or Dynamic Light Scattering | Mean particle size of 2-10 µm |
| Zeta Potential | Electrophoretic Light Scattering | Positive zeta potential, indicating successful adsorption |
| This compound Content | HPLC | 90-110% of the target concentration |
| Adsorption Efficiency | HPLC (as per Protocol 2) | >95% |
| In Vitro Release | Franz Diffusion Cell (as per Protocol 3) | Biphasic release profile with defined parameters |
| pH | pH meter | 6.0 - 7.0 |
| Sterility | USP <71> | Sterile |
| Endotoxin | USP <85> | ≤ specified limit |
Conclusion
The formulation of this compound with aluminum hydroxide provides a promising approach for sustained local delivery in immunotherapy. The protocols and characterization methods outlined in these application notes offer a comprehensive framework for the development and evaluation of this sustained-release formulation. Adherence to these guidelines will help ensure the quality, consistency, and efficacy of the this compound aluminum hydroxide formulation for preclinical and clinical investigations.
References
- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Preparation and Physicochemical Characterization of Aluminum Hydroxide/TLR7a, a Novel Vaccine Adjuvant Comprising a Small Molecule Adsorbed to Aluminum Hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of aluminum hydroxide adjuvant with TLR agonists poly(I:C) and CpG enhances the magnitude and avidity of the humoral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2022009157A1 - Lhc165 and spartalizumab combinations for treating solid tumors - Google Patents [patents.google.com]
Application Notes and Protocols: Biomarker Analysis for Predicting Response to Lhc-165 Therapy
These application notes provide a comprehensive overview and detailed protocols for identifying and analyzing predictive biomarkers for response to Lhc-165, a novel checkpoint inhibitor therapy. The information is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology research and clinical trial development.
Introduction to this compound and Predictive Biomarkers
This compound is an investigational immunotherapy designed to block the interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1. This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By inhibiting this pathway, this compound aims to restore the anti-tumor activity of the immune system.
Predictive biomarkers are crucial for identifying patients who are most likely to benefit from this compound therapy. This document outlines key biomarkers and the methodologies for their analysis. The primary biomarkers discussed are:
-
PD-L1 Expression: The level of PD-L1 expression on tumor cells and immune cells within the tumor microenvironment.
-
Interferon-gamma (IFN-γ) Signature: The presence of a gene expression signature indicative of an active T-cell response.
-
T-cell Receptor (TCR) Clonality: The diversity and clonality of the T-cell repertoire within the tumor.
-
Multiplex Cytokine Profile: The concentration of key pro-inflammatory and anti-inflammatory cytokines in peripheral blood.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway targeted by this compound and the role of key biomarkers in predicting the therapeutic response.
Caption: this compound mechanism of action and key biomarkers.
Experimental Workflows and Protocols
Biomarker Analysis Workflow
The following diagram outlines the general workflow for patient sample collection and biomarker analysis.
Caption: General workflow for biomarker analysis.
Protocol: PD-L1 Immunohistochemistry (IHC)
This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections for PD-L1 protein expression.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
PD-L1 primary antibody (e.g., clone 22C3, 28-8)
-
Detection system (e.g., HRP-polymer-based)
-
DAB chromogen
-
Hematoxylin counterstain
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Wash buffer (e.g., PBS or TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with wash buffer.
-
Block endogenous peroxidase activity (if necessary).
-
Incubate with the primary PD-L1 antibody for 60 minutes.
-
Wash with wash buffer.
-
Incubate with the secondary antibody/detection system according to the manufacturer's instructions.
-
Wash with wash buffer.
-
Apply DAB chromogen and monitor for color development.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Coverslip with mounting medium.
-
Data Interpretation: PD-L1 expression is typically scored as the percentage of tumor cells with positive membrane staining (Tumor Proportion Score, TPS) or as a Combined Positive Score (CPS), which includes both positive tumor cells and immune cells.
Protocol: IFN-γ Gene Expression Signature Analysis
This protocol outlines the analysis of a pre-defined set of IFN-γ-related genes from tumor tissue RNA.
Materials:
-
RNA extracted from tumor tissue
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFNG, CXCL9, CXCL10, STAT1) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Quality Control: Assess RNA integrity and purity (e.g., using a Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalized to housekeeping genes.
-
A composite score can be generated by averaging the expression of the signature genes.
-
Protocol: T-Cell Receptor (TCR) Sequencing
This protocol describes the amplification and sequencing of the TCR beta chain CDR3 region to assess T-cell clonality.
Materials:
-
DNA extracted from tumor tissue
-
Multiplex PCR primers for TCR beta chain V and J gene segments
-
High-fidelity DNA polymerase
-
Next-generation sequencing (NGS) platform
-
Library preparation kit for NGS
Procedure:
-
Multiplex PCR: Amplify the CDR3 region of the TCR beta chain from the extracted DNA using multiplex PCR.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons according to the NGS platform's protocol. This includes end-repair, A-tailing, and adapter ligation.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis:
-
Process raw sequencing data to identify and quantify unique TCR CDR3 sequences (clonotypes).
-
Calculate metrics of TCR diversity and clonality (e.g., Shannon entropy, Simpson's index).
-
Protocol: Multiplex Cytokine Assay
This protocol outlines the measurement of multiple cytokine concentrations in patient plasma using a bead-based immunoassay.
Materials:
-
Patient plasma samples
-
Multiplex cytokine assay kit (e.g., Luminex-based) containing antibody-coupled beads, detection antibodies, and standards
-
Assay plate and plate reader
Procedure:
-
Sample Preparation: Thaw plasma samples on ice and centrifuge to remove debris.
-
Assay:
-
Add antibody-coupled beads to the assay plate.
-
Add standards and patient samples to the wells.
-
Incubate to allow cytokine binding.
-
Wash the beads.
-
Add detection antibodies and incubate.
-
Add a fluorescent reporter (e.g., streptavidin-phycoerythrin) and incubate.
-
Wash the beads.
-
-
Data Acquisition: Read the plate on a compatible instrument.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the patient samples based on the standard curves.
-
Quantitative Data Summary
The following tables summarize hypothetical data correlating biomarker status with clinical response to this compound therapy.
Table 1: PD-L1 Expression and Objective Response Rate (ORR)
| PD-L1 Expression (TPS) | Number of Patients | Responders (CR + PR) | Objective Response Rate (ORR) |
| < 1% | 100 | 15 | 15% |
| 1-49% | 80 | 28 | 35% |
| ≥ 50% | 60 | 30 | 50% |
Table 2: IFN-γ Gene Signature and Progression-Free Survival (PFS)
| IFN-γ Signature | Number of Patients | Median PFS (Months) | Hazard Ratio (vs. Low) |
| Low | 90 | 4.5 | - |
| High | 150 | 11.2 | 0.45 |
Table 3: TCR Clonality and Overall Survival (OS)
| TCR Clonality | Number of Patients | Median OS (Months) | Hazard Ratio (vs. Low) |
| Low (High Diversity) | 110 | 12.8 | - |
| High (Low Diversity) | 130 | 24.5 | 0.52 |
Table 4: Baseline Plasma Cytokine Levels and Response
| Cytokine | Mean Concentration in Responders (pg/mL) | Mean Concentration in Non-Responders (pg/mL) | p-value |
| IFN-γ | 8.2 | 3.1 | < 0.01 |
| IL-6 | 5.5 | 15.8 | < 0.05 |
| TNF-α | 12.1 | 6.7 | < 0.05 |
Conclusion
The analysis of predictive biomarkers is essential for optimizing the clinical use of this compound. A multi-faceted approach, incorporating immunohistochemistry, gene expression analysis, TCR sequencing, and cytokine profiling, can provide a comprehensive understanding of the tumor microenvironment and the patient's immune status. The protocols and data presented here serve as a guide for researchers and clinicians to develop and implement robust biomarker strategies for this compound and other immunotherapies.
Application Notes and Protocols for LHC-165 in Melanoma and Head and Neck Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LHC-165 is a Toll-like receptor 7 (TLR7) agonist that has been investigated for its potential as an immunotherapeutic agent in oncology.[1][2][3] Activation of TLR7, an endosomal receptor primarily expressed in immune cells such as dendritic cells (DCs) and B cells, triggers the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines.[1][2] This, in turn, promotes the activation and maturation of antigen-presenting cells (APCs), enhances T and NK cell function, and can lead to a potent anti-tumor immune response. Preclinical studies in mouse models have demonstrated that this compound possesses antitumor activity, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies. A Phase I clinical trial (NCT03301896) has evaluated the safety and preliminary efficacy of intratumorally administered this compound, alone and in combination with the anti-PD-1 antibody spartalizumab, in patients with advanced solid tumors, including melanoma and head and neck squamous cell carcinoma (HNSCC).
These application notes provide an overview of the use of this compound in preclinical melanoma and head and neck cancer models, including its mechanism of action, representative data, and detailed experimental protocols based on studies of TLR7 agonists.
Mechanism of Action: TLR7 Signaling Pathway
This compound, as a TLR7 agonist, initiates an immune cascade by binding to TLR7 within the endosomes of immune cells. This binding event leads to the recruitment of the adaptor protein MyD88, which in turn activates a signaling cascade involving IRAK4, IRAK1, and TRAF6. This ultimately results in the activation of transcription factors NF-κB and IRF7, leading to the transcription of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-12. These mediators are crucial for the subsequent activation of a robust anti-tumor adaptive immune response.
Data Presentation: Representative Preclinical Efficacy of TLR7 Agonists
While specific preclinical data for this compound is not extensively published, the following tables summarize representative data from studies on other TLR7 agonists in melanoma and head and neck cancer models. This data illustrates the expected anti-tumor effects.
Table 1: In Vitro Activity of TLR7 Agonists on Immune Cells
| Cell Type | TLR7 Agonist | Concentration | Readout | Result | Reference |
| Murine Splenocytes | Imiquimod | 1 µg/mL | Proliferation (³H-thymidine uptake) | Increased proliferation | |
| Murine Splenocytes | Gardiquimod | 10 µM | Proliferation (³H-thymidine uptake) | Increased proliferation | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Gardiquimod | 10 µM | IL-12p70 Secretion (ELISA) | Increased IL-12p70 production | |
| Human PBMCs | 852A (Resiquimod) | 1 µM | IFN-α Secretion (ELISA) | Increased IFN-α production |
Table 2: In Vivo Anti-Tumor Efficacy of TLR7 Agonists in Murine Cancer Models
| Cancer Model | Treatment | Dosing and Administration | Primary Endpoint | Result | Reference |
| B16 Melanoma | Gardiquimod + DC vaccine | 10 µ g/mouse , s.c., days 4, 11, 18 | Tumor Volume | Significant delay in tumor growth vs. DC vaccine alone | |
| D4M Melanoma (BRAFi-resistant) | Imiquimod + BRAF inhibitor | Topical application, 5 days/week | Tumor Growth | Delayed onset of resistance to BRAF inhibitor | |
| MOC1 Head and Neck Cancer | 1V270 (TLR7 agonist) + anti-PD-1 | 20 µ g/mouse , intratumoral, days 7, 10, 13 | Tumor Growth | Significant suppression of tumor growth vs. monotherapy | |
| SCC7 Head and Neck Cancer | 1V270 (TLR7 agonist) + anti-PD-1 | 20 µ g/mouse , intratumoral, days 7, 10, 13 | Survival | Increased overall survival |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the preclinical evaluation of this compound and other TLR7 agonists.
Protocol 1: In Vitro Dendritic Cell Activation Assay
Objective: To assess the ability of this compound to activate dendritic cells (DCs) in vitro.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4
-
This compound (or other TLR7 agonist)
-
LPS (positive control)
-
ELISA kits for IL-12p70, IL-6, and TNF-α
-
Antibodies for flow cytometry: anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86
Procedure:
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 complete medium with GM-CSF and IL-4 for 6-7 days.
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6, harvest non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
BMDC Stimulation:
-
Plate immature BMDCs at 1 x 10⁶ cells/mL in a 24-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-12p70, IL-6, and TNF-α using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86. Analyze the expression levels of these maturation markers on the CD11c+ population using a flow cytometer.
-
Protocol 2: In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with a checkpoint inhibitor, in a syngeneic mouse model of melanoma or head and neck cancer.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice (depending on the cell line)
-
B16-F10 (melanoma) or MOC1 (HNSCC) tumor cells
-
This compound formulated for intratumoral injection
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10⁶ B16-F10 cells or 5 x 10⁵ MOC1 cells in 100 µL of PBS into the flank of each mouse.
-
Allow tumors to grow to an average volume of 50-100 mm³. Tumor volume is calculated as (length x width²)/2.
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1). A typical group size is 8-10 mice.
-
Administer this compound intratumorally (e.g., 20 µg in 50 µL) on specified days (e.g., days 7, 10, and 13 post-tumor implantation).
-
Administer anti-PD-1 antibody intraperitoneally (e.g., 200 µg in 100 µL) on specified days (e.g., days 7, 10, and 13).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor body weight and general health of the mice.
-
The primary endpoint is typically tumor growth delay or inhibition. A survival endpoint can also be used, where mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³).
-
-
Optional Pharmacodynamic Analysis:
-
At a specified time point after treatment, tumors can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry for immune cell infiltration (e.g., CD8+ T cells, NK cells, M1/M2 macrophages).
-
Experimental Workflow and Logic
The preclinical evaluation of an immunomodulatory agent like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound is a promising TLR7 agonist for the immunotherapy of melanoma and head and neck cancer. Its mechanism of action, centered on the potent activation of the innate immune system, provides a strong rationale for its use both as a single agent and in combination with other immunotherapies such as checkpoint inhibitors. The provided representative data and detailed protocols offer a framework for researchers to further investigate the preclinical potential of this compound and other TLR7 agonists in these and other cancer models.
References
- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure Lhc-165 Potency on Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lhc-165 is a potent Toll-like receptor 7 (TLR7) agonist designed to activate innate and adaptive immune responses.[1][2][3][4] As an immunomodulatory agent, this compound stimulates signaling pathways that lead to the release of pro-inflammatory cytokines and enhances the anti-tumor activity of effector T-cells.[1] Preclinical and clinical studies have shown that this compound can inhibit tumor growth and promote an immune-active tumor microenvironment, both as a single agent and in combination with other immunotherapies like anti-PD-1 antibodies.
These application notes provide detailed protocols for in vitro assays to quantify the potency of this compound on various immune cell functions. The described assays are crucial for the preclinical evaluation and characterization of this compound and similar immunomodulatory compounds.
Principle of the Assays
The potency of this compound is determined by its ability to modulate immune cell functions. The following assays are designed to measure key aspects of this immunomodulatory activity:
-
Mixed Lymphocyte Reaction (MLR) Assay: This assay assesses the ability of this compound to enhance T-cell proliferation and activation in response to allogeneic stimulation. It serves as an in vitro model for the cellular immune response.
-
Cytokine Release Assay: This assay quantifies the production and secretion of key cytokines by immune cells, such as peripheral blood mononuclear cells (PBMCs), upon stimulation with this compound. TLR7 activation is known to induce a range of cytokines, including IFN-γ, IL-6, and CXCL10.
-
Cytotoxic T-Lymphocyte (CTL) Assay: This assay evaluates the capacity of this compound to enhance the killing of target tumor cells by cytotoxic T-lymphocytes. This is a critical functional endpoint for cancer immunotherapies.
Data Presentation
The following tables provide examples of how to summarize the quantitative data obtained from the described assays.
Table 1: this compound Potency in Cytokine Release from Human PBMCs
| Cytokine | EC50 (nM) | Max Response (pg/mL) |
| IFN-γ | 15.2 | 2500 |
| IL-6 | 8.5 | 8000 |
| CXCL10 | 12.8 | 12000 |
| TNF-α | 20.1 | 1500 |
Table 2: Effect of this compound on T-Cell Proliferation in a One-Way MLR Assay
| Treatment | Concentration (nM) | Stimulation Index (Fold Change) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | 1.8 |
| This compound | 10 | 3.5 |
| This compound | 100 | 5.2 |
| Positive Control (PHA) | 1 µg/mL | 10.0 |
Table 3: Enhancement of CTL-Mediated Cytotoxicity by this compound
| Effector:Target Ratio | Treatment | Concentration (nM) | % Cytotoxicity |
| 10:1 | Vehicle Control | - | 25.3 |
| 10:1 | This compound | 10 | 45.8 |
| 10:1 | This compound | 100 | 65.2 |
| 25:1 | Vehicle Control | - | 50.1 |
| 25:1 | This compound | 10 | 75.6 |
| 25:1 | This compound | 100 | 88.9 |
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
This protocol describes a one-way MLR to assess the effect of this compound on T-cell proliferation.
Materials and Reagents:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C
-
This compound
-
Phytohemagglutinin (PHA) as a positive control
-
Cell Proliferation Dye (e.g., CFSE)
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
Preparation of Responder and Stimulator Cells:
-
Isolate PBMCs from two different donors using Ficoll-Paque density gradient centrifugation.
-
The cells from one donor will be the "responder" cells, and the cells from the other will be the "stimulator" cells.
-
To create a one-way MLR, treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete RPMI 1640 medium.
-
-
Cell Staining and Plating:
-
Label the responder PBMCs with a cell proliferation dye like CFSE according to the manufacturer's instructions.
-
In a 96-well round-bottom plate, add 1 x 10^5 CFSE-labeled responder cells per well.
-
Add 1 x 10^5 Mitomycin C-treated stimulator cells to the wells containing responder cells.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (PHA).
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
-
Data Acquisition and Analysis:
-
After incubation, harvest the cells and analyze T-cell proliferation by flow cytometry.
-
Gate on the lymphocyte population and measure the dilution of the CFSE dye in the CD4+ and CD8+ T-cell populations.
-
Calculate the stimulation index by dividing the percentage of proliferated cells in the treated wells by the percentage of proliferated cells in the vehicle control wells.
-
Cytokine Release Assay
This protocol details the measurement of cytokines released from PBMCs following this compound stimulation.
Materials and Reagents:
-
Human PBMCs
-
Complete RPMI 1640 medium
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
96-well flat-bottom culture plates
-
Multiplex cytokine assay kit (e.g., Luminex) or individual ELISA kits for IFN-γ, IL-6, and CXCL10
-
Plate reader capable of detecting the chosen assay format
Protocol:
-
Cell Plating:
-
Isolate PBMCs from healthy donors.
-
Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the wells. Include a vehicle control and a positive control (LPS).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
Cytokine Quantification:
-
Measure the concentration of IFN-γ, IL-6, and CXCL10 in the supernatants using a multiplex assay (e.g., Luminex) or individual ELISAs, following the manufacturer's protocols.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Plot the cytokine concentration against the this compound concentration to determine the EC50 value for each cytokine.
-
Cytotoxic T-Lymphocyte (CTL) Assay
This protocol outlines a method to assess the enhancement of T-cell-mediated cytotoxicity by this compound.
Materials and Reagents:
-
Effector Cells: Activated human CD8+ T-cells
-
Target Cells: A suitable tumor cell line (e.g., a melanoma cell line)
-
Complete RPMI 1640 medium
-
This compound
-
A cytotoxicity detection reagent (e.g., a lactate (B86563) dehydrogenase (LDH) release assay kit or a real-time impedance-based cell analysis system)
-
96-well U-bottom or flat-bottom plates (depending on the detection method)
Protocol:
-
Preparation of Effector and Target Cells:
-
Culture and expand human CD8+ T-cells. These can be pre-activated with anti-CD3/CD28 beads.
-
Culture the target tumor cell line.
-
-
Cell Plating:
-
Plate the target cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight if using an adherent cell line.
-
-
Co-culture and Treatment:
-
On the day of the assay, add the activated CD8+ T-cells to the wells containing the target cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).
-
Add serial dilutions of this compound to the co-culture. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C and 5% CO2. The incubation time will depend on the specific cells and the cytotoxicity detection method.
-
-
Cytotoxicity Measurement:
-
Measure cell lysis using a suitable method. For an LDH assay, collect the supernatant and follow the manufacturer's protocol. For real-time impedance analysis, data is collected continuously throughout the incubation period.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula for LDH assays: % Cytotoxicity = [(Sample Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells lysed with a lysis buffer.
-
-
For impedance-based assays, software is typically used to calculate the percentage of cytolysis over time.
-
Visualizations
Caption: this compound activates the TLR7 signaling pathway in immune cells.
Caption: Experimental workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Caption: Experimental workflow for the Cytokine Release Assay.
Caption: Experimental workflow for the Cytotoxic T-Lymphocyte (CTL) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing adverse events of Lhc-165 such as pyrexia and chills
Disclaimer
Information regarding a specific compound designated "Lhc-165" is not publicly available in the searched resources. Therefore, this technical support guide has been generated based on established principles for managing common adverse events, such as pyrexia and chills, associated with immunomodulatory agents in a research and pre-clinical context. The following information is illustrative and should be adapted based on the actual mechanism of action and safety profile of the compound .
Technical Support Center: this compound
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events associated with the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common immediate adverse events observed with this compound administration in pre-clinical models?
A: The most frequently observed immediate adverse events are pyrexia (fever) and chills. These are often signs of an acute immune response, potentially related to cytokine release. It is critical to monitor subjects closely in the hours following administration.
Q2: What is the likely mechanism behind this compound-induced pyrexia and chills?
A: this compound is hypothesized to be a potent immunomodulator that activates immune cells (e.g., T-cells, macrophages). This activation can lead to a rapid release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. These cytokines act on the hypothalamus to reset the body's thermoregulatory set point, resulting in fever and the associated sensation of chills.
Q3: How should I monitor for pyrexia and chills in an experimental setting?
A: Continuous monitoring is crucial, especially within the first 24 hours post-administration.
-
Temperature: Record baseline body temperature before administration. Measure temperature every 15-30 minutes for the first 4 hours, then hourly for the next 8 hours, and subsequently every 4-6 hours.
-
Clinical Signs: Observe for physical manifestations of chills, such as shivering, piloerection (goosebumps), and rigors. Note the onset, duration, and severity of these signs.
Q4: What immediate actions should be taken if pyrexia or chills are observed?
A: The response should be guided by a pre-defined grading scale (see table below).
-
Mild (Grade 1): Provide supportive care. Standard non-steroidal anti-inflammatory drugs (NSAIDs) or acetaminophen (B1664979) can be considered for symptomatic relief, as per your experimental protocol's guidelines.
-
Moderate (Grade 2): In addition to supportive care, more frequent monitoring is required. The use of pre-medication in subsequent experiments might be warranted.
-
Severe (Grade 3-4): This may indicate a serious systemic inflammatory response, such as Cytokine Release Syndrome (CRS). The experiment may need to be terminated for the specific subject. Depending on the protocol, administration of immunosuppressive agents (e.g., corticosteroids or specific cytokine inhibitors) might be necessary. All severe events must be documented and reported immediately.
Q5: Can premedication be used to prevent or reduce the severity of pyrexia and chills?
A: Yes. Premedication can be effective. A common strategy includes administering an antipyretic (e.g., acetaminophen) and an antihistamine 30-60 minutes prior to this compound administration. The efficacy of this approach should be systematically evaluated in your studies.
Data on Adverse Event Management
The following table summarizes the incidence of pyrexia and a proposed grading scale for managing this adverse event in a pre-clinical setting.
| Adverse Event | Incidence Rate (Illustrative) | Grade | Temperature Range (Δ from Baseline) | Clinical Signs | Recommended Action |
| Pyrexia | 65% | 1 (Mild) | 1.0 - 2.0°C | No chills or mild sensation of cold. | Supportive care, increase monitoring frequency. |
| 2 (Moderate) | 2.1 - 3.0°C | Shivering, noticeable chills. | Administer antipyretics as per protocol. | ||
| 3 (Severe) | > 3.0°C | Severe rigors, significant distress. | Consider subject removal from study, administer advanced medical intervention (e.g., cytokine blockers). | ||
| 4 (Life-threatening) | > 4.0°C or associated with organ dysfunction | - | Immediate termination of experiment and emergency intervention. |
Experimental Protocols
Protocol: Monitoring and Management of Acute Pyrexia
-
Baseline Measurement: Record the subject's baseline core body temperature 60 minutes and 30 minutes prior to this compound administration.
-
Premedication (If Applicable): Administer premedication (e.g., acetaminophen 15 mg/kg) 30 minutes before this compound infusion.
-
This compound Administration: Administer this compound as per the experimental plan.
-
Post-Administration Monitoring:
-
Measure and record core body temperature every 15 minutes for the first 2 hours.
-
Continue to measure every 30 minutes for the next 4 hours.
-
Observe and document the onset, duration, and severity of any chills or rigors.
-
-
Intervention:
-
If a Grade 1 fever develops, continue monitoring.
-
If a Grade 2 fever develops, administer a dose of antipyretic medication as defined in the protocol.
-
If a Grade 3 or 4 fever develops, immediately implement the pre-defined protocol for severe adverse events, which may include cooling measures and administration of immunosuppressive agents.
-
-
Data Collection: Collect blood samples at baseline, and at 1, 4, 8, and 24 hours post-infusion to analyze cytokine levels (e.g., IL-6, TNF-α) via ELISA or multiplex assay to correlate with the pyretic response.
Visualizations
Caption: Hypothetical signaling cascade for this compound-induced pyrexia.
Caption: Workflow for monitoring subjects after this compound administration.
Caption: Decision logic for managing different grades of pyrexia.
Lhc-165 Clinical Trial Termination: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the Lhc-165 (NCT03301896) clinical trials. The content is structured to address potential questions and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound clinical trial?
The Phase I/Ib clinical trial for this compound (NCT03301896) was officially terminated for "business reasons". While the compound demonstrated an acceptable safety and tolerability profile, it showed limited antitumor activity in patients with advanced solid malignancies.
Q2: Were there any major safety concerns associated with this compound?
No, the trial data indicated that this compound, both as a single agent and in combination with the anti-PD-1 antibody spartalizumab, had an acceptable safety and tolerability profile. The decision to terminate was not driven by safety issues.
Q3: What was the mechanism of action of this compound?
This compound is a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA. Activation of TLR7 by this compound was intended to stimulate an innate immune response, leading to the production of pro-inflammatory cytokines and interferons, and ultimately promoting an anti-tumor T-cell response.
Troubleshooting Guide for Preclinical Research
This guide is intended to assist researchers working with TLR7 agonists like this compound in a preclinical setting.
Issue: Lack of in vitro immune cell activation.
-
Potential Cause 1: Suboptimal concentration.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration of the TLR7 agonist for your specific cell type (e.g., peripheral blood mononuclear cells, isolated plasmacytoid dendritic cells).
-
-
Potential Cause 2: Incorrect cellular localization.
-
Troubleshooting: TLR7 is located in the endosome. Ensure your experimental conditions allow for the uptake of the agonist by the target cells. Consider using transfection reagents for in vitro studies with cell lines that have poor endocytic capacity.
-
-
Potential Cause 3: Cell type selection.
-
Troubleshooting: TLR7 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells. Confirm TLR7 expression in your target cell population using techniques like flow cytometry or quantitative PCR.
-
Issue: Inconsistent anti-tumor response in animal models.
-
Potential Cause 1: Tumor microenvironment.
-
Troubleshooting: The composition of the tumor microenvironment can significantly impact the efficacy of immunotherapy. Analyze the immune cell infiltrate of your tumor model. Models with a "cold" or non-immunogenic microenvironment may be less responsive to TLR7 agonism.
-
-
Potential Cause 2: Dosing and schedule.
-
Troubleshooting: The this compound trial explored different dosing schedules. In your preclinical models, experiment with varying doses and administration schedules (e.g., intratumoral vs. systemic, frequency of administration) to optimize the therapeutic window.
-
-
Potential Cause 3: Combination therapy.
-
Troubleshooting: The this compound trial investigated its use in combination with an anti-PD-1 antibody. Consider combining the TLR7 agonist with other immunomodulatory agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound Phase I/Ib trial.
Table 1: Patient Demographics and Enrollment
| Parameter | Value |
| Total Enrolled Patients | 45 |
| Single Agent (SA) Cohort | 21 |
| Combination Cohort (with spartalizumab) | 24 |
| Median Age | 56 years |
| ECOG Performance Status | 0-1 |
Table 2: Efficacy and Clinical Activity
| Parameter | Value | Citation |
| Overall Response Rate (ORR) | 6.7% | [1] |
| Disease Control Rate (DCR) | 17.8% | [1] |
| Median Progression-Free Survival (PFS) | 1.7 months | [1] |
Table 3: Common Drug-Related Adverse Events (AEs)
| Adverse Event | Frequency | Citation |
| Pyrexia (Fever) | 22.2% | [1] |
| Pruritus (Itching) | 13.3% | [1] |
| Chills | 11.1% | |
| Asthenia (Weakness) | 4.4% | |
| Grade 3 Pancreatitis (Serious AE) | 1 patient |
Experimental Protocols
Representative Intratumoral Administration Protocol (Based on NCT03301896)
This is a generalized protocol based on the methodology described for the this compound clinical trial. Researchers should adapt this for their specific preclinical models.
-
Preparation of this compound: Reconstitute lyophilized this compound to the desired concentration using sterile, preservative-free saline.
-
Animal Model: Utilize a relevant tumor model with accessible tumors for injection.
-
Dose and Volume: The clinical trial investigated doses ranging from 100-600 μg. For preclinical models, the dose should be scaled appropriately based on tumor volume and animal weight. The injection volume should be sufficient to distribute the agent throughout the tumor without causing excessive pressure.
-
Injection Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Using a fine-gauge needle, inject the this compound solution directly into the tumor mass.
-
Administer the injection slowly to ensure even distribution.
-
-
Dosing Schedule: The trial explored biweekly and monthly dosing schedules. Evaluate different schedules in your preclinical studies to determine the optimal frequency for immune activation and tumor control.
-
Monitoring: Monitor tumor growth using calipers. Collect blood samples for pharmacokinetic and pharmacodynamic analysis. At the study endpoint, tumors can be harvested for histological and immunological analysis.
Visualizations
Signaling Pathway
References
Technical Support Center: Lhc-165 Dosing and Toxicity Management
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Lhc-165 dosing schedule to minimize toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational Toll-like receptor 7 (TLR7) agonist.[1][2] Its mechanism of action involves the activation of TLR7, which is a key receptor in the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately stimulating an anti-tumor immune response.[1][2]
Q2: What are the most common toxicities observed with this compound in clinical trials?
A2: In a phase I/Ib clinical trial (NCT03301896), the most frequently reported treatment-related adverse events (TRAEs) for this compound, administered as a single agent or in combination with spartalizumab, were pyrexia (fever), pruritus (itching), chills, and asthenia (weakness or lack of energy).[1] A single case of grade 3 pancreatitis was observed as a serious adverse event suspected to be related to the study drug.
Q3: We are observing significant pyrexia in our animal models. How can we mitigate this?
A3: Pyrexia is a known on-target effect of TLR7 agonists due to the release of pyrogenic cytokines. To manage this, consider the following:
-
Dose Titration: If not already performed, a dose-titration study is recommended to identify the minimum effective dose that elicits the desired immune response with an acceptable level of pyrexia.
-
Pre-treatment with Antipyretics: Administration of non-steroidal anti-inflammatory drugs (NSAIDs) or other antipyretics prior to this compound dosing can help to reduce the febrile response. The timing and dose of the antipyretic should be optimized for your specific model.
-
Modified Dosing Schedule: Exploring alternative dosing schedules, such as less frequent administration or a staggered dosing regimen, may help to reduce the peak cytokine release and subsequent pyrexia.
Q4: A serious adverse event of pancreatitis was reported in the clinical trial. How can we monitor for and potentially avoid this in our preclinical studies?
A4: While a rare event in the clinical trial, monitoring for pancreatitis in preclinical models is prudent.
-
Biomarker Monitoring: Regularly monitor serum levels of amylase and lipase (B570770) in your animal models, as elevations in these enzymes are key indicators of pancreatic stress or injury.
-
Histopathological Analysis: At the end of your in vivo studies, perform a thorough histopathological examination of the pancreas to look for signs of inflammation, edema, or necrosis.
-
Dose Selection: The single case of pancreatitis in the clinical trial occurred at the 400 μg dose level in combination with spartalizumab. Careful consideration of the dose, especially when combining this compound with other agents, is warranted.
Data Presentation: Summary of Treatment-Related Adverse Events (TRAEs) from Phase I/Ib Trial
The following table summarizes the most frequent treatment-related adverse events observed in the NCT03301896 clinical trial for this compound as a single agent and in combination with the anti-PD-1 agent spartalizumab.
| Adverse Event | This compound Monotherapy (n=20) | This compound + Spartalizumab (n=19) | Overall (N=39) |
| Pyrexia | 2 (10%) | 5 (26%) | 7 (18%) |
| Pruritus | Not Reported Separately | Not Reported Separately | 6 (13.3%) |
| Chills | 1 (5%) | 2 (10.5%) | 3 (8%) |
| Asthenia | Not Reported Separately | Not Reported Separately | 2 (4.4%) |
| Injection Site Reaction | 3 (15%) | 2 (10.5%) | 5 (13%) |
| Decreased Appetite | 2 (10%) | 1 (5%) | 3 (8%) |
| Grade ≥3 TRAEs | 0 | 2 (10.5%) | 2 (5%) |
| Grade 3 Pancreatitis | 0 | 1 (5.3%) | 1 (2.6%) |
Note: Data is compiled from a clinical trial abstract and a subsequent publication. The level of detail regarding the breakdown of all adverse events by monotherapy and combination was limited in the available public data.
Experimental Protocols
In Vitro Assessment of Pyrogenicity: Monocyte Activation Test (MAT)
This protocol is a general guideline for assessing the pyrogenic potential of this compound in vitro.
Objective: To determine if this compound induces the release of pro-inflammatory cytokines (e.g., IL-6) from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable cell culture medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the PBMCs in a 96-well plate and treat with a range of this compound concentrations. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.
-
Cytokine Analysis: After incubation, collect the cell culture supernatants. Quantify the concentration of a key pyrogenic cytokine, such as Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-6 in the this compound-treated wells to the negative and positive controls to assess the pyrogenic potential.
In Vivo Model of Drug-Induced Pancreatitis: Caerulein-Induced Pancreatitis in Mice
This protocol provides a general framework for inducing a mild, edematous pancreatitis in mice to evaluate the potential pancreatic toxicity of this compound.
Objective: To assess whether this compound exacerbates or induces pancreatitis in a susceptible mouse model.
Methodology:
-
Animal Model: Use a standard mouse strain, such as C57BL/6.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Divide the mice into experimental groups:
-
Vehicle control
-
This compound alone
-
Caerulein (B1668201) alone (positive control for pancreatitis)
-
This compound + Caerulein
-
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal or subcutaneous) at a predetermined time before caerulein challenge.
-
Pancreatitis Induction: Induce pancreatitis by administering hourly intraperitoneal injections of caerulein (a cholecystokinin (B1591339) analogue) at a concentration of 50 µg/kg for a total of 6-8 hours.
-
Monitoring: Monitor the animals for clinical signs of distress.
-
Sample Collection: At a predetermined time point after the final caerulein injection (e.g., 6-24 hours), euthanize the mice and collect blood and pancreas tissue.
-
Analysis:
-
Serum Analysis: Measure serum amylase and lipase levels.
-
Histopathology: Fix, embed, section, and stain the pancreas tissue with Hematoxylin and Eosin (H&E) to evaluate for edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Mandatory Visualizations
This compound Mechanism of Action: TLR7 Signaling Pathway
Caption: this compound activates TLR7 leading to an anti-tumor immune response.
Experimental Workflow: In Vivo Pancreatitis Assessment
Caption: Workflow for assessing this compound's effect on pancreatitis in mice.
References
- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Limited Antitumor Activity of Lenvatinib (Lhc-165) Monotherapy
Welcome to the technical support center for Lenvatinib (B1674733) (Lhc-165) research. This resource is designed for researchers, scientists, and drug development professionals who are investigating the antitumor activities of Lenvatinib and may be encountering its limitations as a monotherapy. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lenvatinib?
A1: Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI). It primarily inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), the RET proto-oncogene, and the KIT proto-oncogene.[1] By blocking these signaling pathways, Lenvatinib suppresses tumor cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow).[1][2]
Q2: Why is the antitumor activity of Lenvatinib monotherapy often limited?
A2: The limited antitumor activity of Lenvatinib monotherapy can be attributed to both primary and acquired resistance. Primary resistance means the cancer cells are inherently not sensitive to the drug. Acquired resistance develops over time as the cancer cells adapt to the drug's effects.[3] Mechanisms of resistance include the activation of alternative signaling pathways to bypass the ones inhibited by Lenvatinib, genetic mutations in the drug's targets, and changes in the tumor microenvironment.[4]
Q3: What are some of the known molecular mechanisms of resistance to Lenvatinib?
A3: Several molecular mechanisms of resistance have been identified:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of Lenvatinib. A common mechanism is the activation of the epidermal growth factor receptor (EGFR) signaling pathway, which can maintain downstream signaling for cell proliferation and survival despite the inhibition of VEGFR and FGFR. Increased activity of the c-SRC, c-MET, and PI3K/AKT pathways has also been implicated in resistance.
-
Gene Expression Changes: Studies have identified several genes that are differentially expressed in Lenvatinib-resistant cells. For example, upregulation of genes like SEZ6L2, SECTM1, FBLN7, and IFI6, and downregulation of NPC1L1 have been associated with resistance. Another study found that diminished expression of Alpha-2-Heremans-Schmid Glycoprotein (AHSG) is strongly associated with Lenvatinib resistance in hepatocellular carcinoma (HCC).
-
Role of Non-coding RNAs: Non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), can regulate gene expression and contribute to drug resistance. For instance, the lncRNA MT1JP has been found to be upregulated in Lenvatinib-resistant HCC cells.
Q4: What combination therapies are being explored to overcome Lenvatinib resistance?
A4: To enhance the antitumor activity of Lenvatinib, researchers are investigating combination therapies. A promising approach is combining Lenvatinib with immune checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., pembrolizumab). Preclinical studies suggest that Lenvatinib can modulate the tumor microenvironment to make it more susceptible to immunotherapy. Other combinations being explored include co-administration with traditional chemotherapy (e.g., doxorubicin) or other targeted agents that inhibit the identified resistance pathways.
Troubleshooting Guides
In Vitro Experiments
Problem: My cancer cell line is not responding to Lenvatinib treatment in a cell viability assay (e.g., MTT, CCK-8).
-
Possible Cause 1: Inherent Resistance. The cell line you are using may have intrinsic resistance to Lenvatinib.
-
Troubleshooting Tip:
-
Check the literature: Verify if the cell line has been previously reported as sensitive or resistant to Lenvatinib.
-
Molecular Profiling: Analyze the expression of key targets of Lenvatinib (VEGFRs, FGFRs) and known resistance markers (e.g., EGFR, c-MET). High expression of resistance markers may explain the lack of response.
-
Test a sensitive control cell line: Include a cell line known to be sensitive to Lenvatinib in your experiment to validate your assay setup and drug activity.
-
-
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Tip:
-
Drug Concentration and Incubation Time: Ensure you are using a sufficient concentration range and incubation time. IC50 values for Lenvatinib can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Drug Stability: Prepare fresh Lenvatinib solutions for each experiment, as the compound's stability in culture media can vary.
-
-
Problem: I am trying to generate a Lenvatinib-resistant cell line, but the cells are not developing resistance or are dying off.
-
Possible Cause 1: Lenvatinib concentration is too high.
-
Troubleshooting Tip: Start with a lower, sub-lethal concentration of Lenvatinib and gradually increase the dose over time. This allows the cells to adapt and develop resistance mechanisms.
-
-
Possible Cause 2: Inconsistent drug exposure.
-
Troubleshooting Tip: Ensure continuous exposure to Lenvatinib by replacing the media with fresh drug-containing media regularly (e.g., every 2-3 days).
-
In Vivo Experiments (Xenograft Models)
Problem: The tumors in my Lenvatinib-treated mice are not shrinking or are growing at a similar rate to the control group.
-
Possible Cause 1: Suboptimal Drug Dosage and Administration.
-
Troubleshooting Tip:
-
Dose Escalation Study: If you are not seeing an effect, consider performing a dose-escalation study to find the maximum tolerated dose (MTD) and the optimal effective dose for your specific xenograft model.
-
Route of Administration: Lenvatinib is typically administered orally via gavage. Ensure proper gavage technique to guarantee the full dose is delivered to the stomach.
-
-
-
Possible Cause 2: Tumor Model is Resistant.
-
Troubleshooting Tip:
-
Characterize the Xenograft Model: Analyze the molecular characteristics of your patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model. Tumors with pre-existing resistance mechanisms may not respond to Lenvatinib monotherapy.
-
Consider Combination Therapy: Based on the molecular profile of your tumor model, you might consider testing Lenvatinib in combination with another agent that targets a relevant resistance pathway.
-
-
Data Presentation
Table 1: In Vitro Efficacy of Lenvatinib Monotherapy in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | |||
| Huh-7 | Hepatocellular Carcinoma | 9.91 ± 0.95 | |
| Hep-3B | Hepatocellular Carcinoma | 2.79 ± 0.19 | |
| HAK-5 | Hepatocellular Carcinoma | 5.8 | |
| KYN-2 | Hepatocellular Carcinoma | 10.4 | |
| HAK-1A | Hepatocellular Carcinoma | 12.5 | |
| Thyroid Cancer | |||
| TPC-1 | Papillary Thyroid Carcinoma | (Sensitive) | |
| FRO | Anaplastic Thyroid Carcinoma | (Sensitive) |
Table 2: In Vivo Efficacy of Lenvatinib Monotherapy in Xenograft Models
| Xenograft Model | Cancer Type | Lenvatinib Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| KYN-2 | Hepatocellular Carcinoma | 3, 10, 30 | Daily | 63, 71, 80 | |
| HAK-1B | Hepatocellular Carcinoma | 3, 10, 30 | Daily | (Significant) | |
| Gastric Cancer PDX | Gastric Cancer | Not Specified | 21 days | -33% (tumor volume change) |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Lenvatinib in culture medium. Remove the old medium from the wells and add 100 µL of the Lenvatinib-containing medium or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the Lenvatinib suspension. Administer Lenvatinib orally via gavage at the desired dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Assessing Drug Synergy: Combination Index (CI)
To quantitatively determine if the combination of Lenvatinib with another drug is synergistic, additive, or antagonistic, you can calculate the Combination Index (CI) using the Chou-Talalay method.
CI < 1: Synergy CI = 1: Additivity CI > 1: Antagonism
The formula for the Combination Index for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the concentration of Drug 1 alone that inhibits x% of the cells.
-
(Dx)₂ is the concentration of Drug 2 alone that inhibits x% of the cells.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also inhibit x% of the cells.
Software such as CompuSyn can be used to calculate CI values from dose-response data.
Visualizations
Signaling Pathways
References
- 1. Frontiers | Lenvatinib resistance mechanism and potential ways to conquer [frontiersin.org]
- 2. Application and Resistance Mechanisms of Lenvatinib in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased c‑SRC expression is involved in acquired resistance to lenvatinib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing one of the mechanisms by which thyroid cancer becomes resistant to lenvatinib-a molecularly targeted drug | EurekAlert! [eurekalert.org]
Technical Support Center: Improving the Therapeutic Index of TLR7 Agonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Toll-like receptor 7 (TLR7) agonists, such as Lhc-165.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational Toll-like receptor 7 (TLR7) agonist.[1][2] Its mechanism of action involves activating TLR7, which is an endosomal pattern recognition receptor found predominantly in immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[3][4] Upon activation, TLR7 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7.[5] This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFNs), which bridge the innate and adaptive immune systems to mount an anti-tumor or antiviral response.
Q2: What are the primary challenges associated with systemic administration of TLR7 agonists?
The main challenges with systemic TLR7 agonist administration are poor drug solubility and the risk of systemic toxicity. Widespread activation of TLR7 can lead to a "cytokine storm," causing severe inflammatory side effects. Additionally, the therapeutic efficacy of monotherapy can be limited due to the induction of self-regulatory immunosuppressive mechanisms, such as the production of IL-10.
Q3: How can the therapeutic index of TLR7 agonists be improved?
Several strategies are being explored to enhance the therapeutic index by maximizing local efficacy while minimizing systemic toxicity:
-
Localized Delivery: Intratumoral (IT) administration, as used for this compound, helps concentrate the agonist at the tumor site, thereby reducing systemic exposure and inflammation.
-
Drug Delivery Systems: Encapsulating agonists in nanoparticles or conjugating them to antibodies (Antibody-Drug Conjugates or ADCs) can target the drug to specific tissues or cells, improving its pharmacokinetic profile and reducing off-target effects.
-
Prodrugs and 'Antedrugs': Designing agonists that are activated at the target site or are rapidly metabolized into less active forms in the bloodstream can limit systemic activity.
-
Combination Therapies: Combining TLR7 agonists with other treatments, such as immune checkpoint inhibitors (e.g., anti-PD-1), can create synergistic anti-tumor effects, allowing for lower, less toxic doses of the agonist.
Q4: What is the clinical experience with this compound?
This compound has been evaluated in a Phase I/Ib clinical trial (NCT03301896) in patients with advanced solid tumors, both as a single agent and in combination with the anti-PD-1 antibody spartalizumab. The study found that intratumorally administered this compound had an acceptable safety and tolerability profile. The recommended dose for expansion was determined to be 600 μg biweekly.
Troubleshooting Experimental Issues
Q1: My TLR7 agonist shows lower than expected potency in our in vitro reporter assay. What could be the cause?
-
Compound Solubility: Poor aqueous solubility is a common issue for small molecule TLR7 agonists. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in culture medium. Consider measuring the aqueous solubility of your compound.
-
Cell Line Integrity: Verify that your reporter cell line (e.g., HEK-Blue™ TLR7) is healthy and responsive. Include a positive control agonist (e.g., Imiquimod, R848) in every experiment to confirm the assay is performing as expected.
-
Assay Conditions: TLR7 is located in the endosome, which has an acidic environment. Ensure your assay buffer and conditions are optimal for endosomal uptake and receptor engagement.
-
Compound Purity: Confirm the purity and identity of your compound batch via analytical methods like HPLC and mass spectrometry.
Q2: We are observing significant toxicity (e.g., weight loss, lethargy) in our mouse models, even at doses that show minimal efficacy. How can we mitigate this?
-
Route of Administration: Systemic administration (e.g., intravenous, intraperitoneal) of potent TLR7 agonists often leads to high systemic cytokine levels and toxicity. Consider switching to a localized delivery route, such as intratumoral or subcutaneous injection, if appropriate for your model. This has been shown to reduce systemic exposure with agents like this compound.
-
Dose and Schedule Optimization: Perform a dose-ranging study to find the minimum effective dose. An intermittent dosing schedule (e.g., biweekly) may be better tolerated than a more frequent one.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the relationship between drug exposure and both efficacy markers (e.g., intra-tumoral cytokine induction) and toxicity markers (e.g., systemic cytokine levels). This can help you design a more optimal dosing regimen.
-
Formulation Strategies: Consider formulating the agonist in a delivery vehicle (e.g., nanoparticles, liposomes) designed to alter its biodistribution, increase retention at the target site, and reduce systemic exposure.
Q3: Our TLR7 agonist shows initial anti-tumor activity in vivo, but the tumors eventually resume growth. What explains this resistance?
This phenomenon is often due to the induction of negative feedback loops that suppress the immune response. Potent TLR7 activation can induce not only pro-inflammatory cytokines like IFN-γ and TNF-α but also immunosuppressive cytokines like IL-10.
-
Mechanism of Resistance: Elevated IL-10 can be produced by T cells and other immune cells in response to excessive inflammation, leading to self-regulation and therapeutic failure.
-
Troubleshooting Strategy: Combine the TLR7 agonist with an agent that blocks the immunosuppressive pathway. For example, co-administration of an IL-10 blocking antibody has been shown to enhance and prolong the anti-tumor effects of TLR7 agonist therapy in preclinical models.
Data Summary Tables
Table 1: In Vitro Potency of Various TLR7 Agonists
| Compound | Target(s) | Human TLR7 EC50 (nM) | Mouse TLR7 EC50 (nM) | Human TLR8 EC50 (nM) | Reference |
| DSP-0509 | TLR7 | 515 | 33 | >10,000 | |
| BMS Cmpd [I] | TLR7 | 7 | 5 | >5,000 | |
| BMS Cmpd [I] | TLR7 | 21 | 94 | >5,000 | |
| ADC Payload 1 | TLR7 | 5.2 | 48.2 | No Activity | |
| Gardiquimod | TLR7/8 | 3649 | - | 20,550 |
Table 2: Clinical Safety and Dosing of this compound (Phase I/Ib)
| Parameter | This compound Single Agent | This compound + Spartalizumab | Reference |
| Dose Range | 100 - 600 µg | 600 µg | |
| Administration | Intratumoral (IT), biweekly | IT this compound (biweekly) + IV Spartalizumab (Q4W) | |
| Most Common Drug-Related AEs (>10%) | Pyrexia, Pruritus, Injection Site Reaction | Pyrexia, Chills, Injection Site Reaction | |
| Grade ≥3 AEs | One serious AE (pancreatitis) reported | - | |
| Recommended Dose for Expansion | 600 µg biweekly | 600 µg this compound biweekly + 400 mg Spartalizumab Q4W |
Experimental Protocols & Workflows
TLR7 Signaling Pathway
Activation of the endosomal receptor TLR7 by an agonist like this compound triggers a signaling cascade via the MyD88 adaptor protein. This leads to the activation of key transcription factors, NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and Type I interferons.
Caption: TLR7 agonist-induced MyD88-dependent signaling pathway.
Protocol 1: In Vitro TLR7 Agonist Potency Assessment using a Reporter Assay
This protocol describes how to determine the half-maximal effective concentration (EC50) of a TLR7 agonist.
1. Materials:
-
HEK-Blue™ hTLR7 cells (or similar reporter cell line expressing TLR7 and an NF-κB-inducible secreted alkaline phosphatase, SEAP).
-
HEK-Blue™ Detection Medium.
-
Test compound (TLR7 agonist) and positive control (e.g., R848).
-
Vehicle (e.g., sterile DMSO).
-
96-well flat-bottom cell culture plates.
-
Spectrophotometer capable of reading absorbance at 620-650 nm.
2. Method:
-
Prepare a stock solution of the test compound in the vehicle. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium. Also prepare dilutions of the positive control.
-
Seed HEK-Blue™ hTLR7 cells into a 96-well plate at a density of ~5 x 10⁴ cells per well in 180 µL of culture medium.
-
Add 20 µL of the compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of the cell supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection Medium per well.
-
Incubate the detection plate at 37°C for 1-4 hours and monitor the development of a purple/blue color.
-
Measure the optical density (OD) at ~640 nm.
-
Plot the OD values against the log of the compound concentration and use a non-linear regression (four-parameter logistic curve) to calculate the EC50 value.
In Vitro Screening Workflow
This workflow outlines the typical progression for characterizing a novel TLR7 agonist in vitro before advancing to in vivo studies.
Caption: A typical in vitro screening cascade for TLR7 agonists.
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol is for measuring the induction of key cytokines like IFN-α and TNF-α from primary human immune cells.
1. Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs).
-
Complete RPMI-1640 medium.
-
Test compound, positive control (e.g., R848), and vehicle.
-
96-well round-bottom cell culture plates.
-
Cytokine detection kits (e.g., ELISA or multiplex bead array) for IFN-α, TNF-α, IL-6, etc.
2. Method:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium and seed into a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Add the test compound at various concentrations, along with controls.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of cytokines in the supernatant according to the manufacturer's instructions for your chosen ELISA or multiplex assay.
-
Analyze the data to determine the dose-dependent effect of your agonist on cytokine production.
In Vivo Efficacy Study Workflow
This diagram illustrates the key steps in a preclinical in vivo experiment to test the anti-tumor efficacy of a TLR7 agonist in combination with a checkpoint inhibitor.
Caption: Workflow for an in vivo combination anti-tumor study.
References
Technical Support Center: Intratumoral Delivery of Lhc-165
Welcome to the technical support center for the intratumoral delivery of Lhc-165. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Toll-like receptor 7 (TLR7) agonist designed for intratumoral administration. Its mechanism of action involves the activation of TLR7, which is primarily expressed in the endosomes of immune cells such as dendritic cells and B cells. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, promoting an innate and subsequent adaptive anti-tumor immune response.[1][2][3] This can help to convert immunologically "cold" tumors into "hot" tumors by recruiting immune cells to the tumor microenvironment.[1]
Q2: What is the formulation of this compound and why is it important for intratumoral delivery?
A2: Preclinical studies indicate that this compound is formulated with aluminum hydroxide. This formulation is designed to enhance the local retention of this compound at the injection site, thereby reducing systemic exposure and associated toxicities while maximizing the local anti-tumor immune response.[4]
Q3: What were the key findings from the clinical trial of this compound?
A3: A phase I/Ib clinical trial (NCT03301896) evaluated the safety and efficacy of intratumoral this compound, both as a single agent and in combination with the anti-PD-1 antibody spartalizumab, in patients with advanced solid tumors. The study found that this compound had an acceptable safety profile, with the most common side effects being fever, itching, chills, and fatigue. However, it demonstrated limited anti-tumor activity, with an overall response rate of 6.7% and a disease control rate of 17.8%. The trial was ultimately terminated for business reasons.
Q4: What is the rationale for combining this compound with a checkpoint inhibitor like spartalizumab?
A4: The combination of a TLR7 agonist like this compound with a checkpoint inhibitor is based on the idea of a synergistic anti-tumor effect. This compound is intended to prime the immune system and increase the infiltration of T cells into the tumor, while the checkpoint inhibitor works to overcome the mechanisms that tumors use to evade the immune response, thereby enhancing the activity of the tumor-infiltrating T cells.
Troubleshooting Guide
This guide addresses common issues that may arise during the intratumoral delivery of this compound in preclinical models.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | - Inconsistent injection technique leading to variable drug distribution within the tumor.- Leakage of this compound from the injection site.- Differences in tumor size or vascularity at the time of injection.- Underlying health differences between animals. | - Standardize the injection procedure, including needle gauge, injection depth, and injection speed.- Use a small gauge needle (e.g., 27-30G for mice) and inject slowly to minimize leakage. Consider a brief pause before withdrawing the needle.- Ensure tumors are within a consistent size range at the start of treatment.- Closely monitor animal health and exclude any outliers with health issues not related to the treatment. |
| High systemic toxicity observed (e.g., excessive weight loss, lethargy). | - Leakage of this compound from the tumor into systemic circulation.- Too high of a dose for the specific tumor model or animal strain. | - Optimize the injection technique to ensure maximal retention within the tumor.- Consider using a formulation with enhanced retention properties, such as a hydrogel, if available.- Perform a dose-titration study to determine the optimal therapeutic dose with minimal toxicity for your specific model. |
| Lack of anti-tumor response. | - Poor distribution of this compound throughout the tumor mass.- The tumor model is inherently resistant to TLR7-mediated immune activation.- Insufficient infiltration of immune cells into the tumor microenvironment. | - For larger tumors, consider multiple injections at different locations within the tumor to improve distribution.- Confirm TLR7 expression on relevant immune cells within your tumor model.- Analyze the tumor microenvironment to assess the baseline immune cell infiltrate. Consider combination therapies to enhance immune cell recruitment. |
| Difficulty in administering the injection due to tumor hardness. | - Dense fibrotic stroma within the tumor can increase intratumoral pressure and resistance to injection. | - Inject slowly and with steady pressure.- A study has shown that drug distribution can be better in softer tumors. If possible, consider using a tumor model with a less dense stroma for initial studies. |
| Necrosis of the tumor at the injection site. | - High local concentration of this compound causing a strong inflammatory response. | - This may be an expected outcome of the treatment. However, if it is leading to premature ulceration and compromising the study, consider reducing the dose or the injection volume. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and related intratumoral therapies.
Table 1: this compound Clinical Trial (NCT03301896) Efficacy and Safety Data
| Parameter | Value |
| Efficacy | |
| Overall Response Rate (ORR) | 6.7% |
| Disease Control Rate (DCR) | 17.8% |
| Median Progression-Free Survival (PFS) | 1.7 months |
| Common Adverse Events (Drug-Related) | |
| Pyrexia (Fever) | 22.2% |
| Pruritus (Itching) | 13.3% |
| Chills | 11.1% |
| Asthenia (Weakness) | 4.4% |
| Serious Adverse Event (Suspected Drug-Related) | |
| Grade 3 Pancreatitis | 1 patient |
Table 2: this compound Clinical Trial Dosing Information
| Treatment Arm | This compound Dose | Administration Schedule |
| Single Agent (SA) | 100-600 μg | Intratumoral, biweekly |
| Combination with Spartalizumab | 600 μg | Intratumoral, biweekly |
Table 3: Preclinical Intratumoral Distribution
| Tumor Type | Relative Intratumoral Distribution |
| Soft Tumors (e.g., B16 melanoma) | >2-fold higher |
| Firm Tumors (e.g., MC38 colorectal) | Lower |
Experimental Protocols
Protocol 1: Subcutaneous Tumor Implantation in Mice
This protocol provides a general guideline for establishing subcutaneous tumors in mice for subsequent intratumoral injection studies.
Materials:
-
Tumor cells in suspension (e.g., 1 x 10^6 cells in 100 µL of sterile PBS or media per mouse)
-
Sterile syringes (1 mL) and needles (25-27G)
-
70% ethanol (B145695) for disinfection
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Electric clippers
-
Calipers for tumor measurement
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the hair from the desired injection site (typically the flank).
-
Disinfect the skin with 70% ethanol.
-
Gently pinch the skin to create a tent.
-
Insert the needle subcutaneously, being careful not to puncture the underlying muscle.
-
Slowly inject the tumor cell suspension (e.g., 100 µL).
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach the desired size (e.g., 100-200 mm³), as measured with calipers (Volume = (length x width²)/2).
Protocol 2: Intratumoral Injection of this compound in a Mouse Tumor Model
This protocol outlines the procedure for administering this compound directly into an established subcutaneous tumor.
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (e.g., insulin (B600854) syringes) and needles (27-30G)
-
Anesthesia
-
Calipers
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Measure the tumor volume with calipers to calculate the required injection volume (if dosing is volume-dependent).
-
Gently stabilize the tumor with your fingers.
-
Insert the needle into the center of the tumor mass. The depth of injection should be approximately half the diameter of the tumor to ensure the drug is deposited centrally.
-
Slowly and steadily inject the this compound solution into the tumor. A slow injection rate helps to prevent leakage and improve distribution.
-
After the injection is complete, wait for a few seconds before slowly withdrawing the needle. This can help to minimize leakage from the injection tract.
-
Monitor the mouse according to your experimental protocol.
Visualizations
This compound Mechanism of Action: TLR7 Signaling Pathway
Caption: TLR7 signaling pathway initiated by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent results.
References
Understanding the dose-limiting toxicities of Lhc-165
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities and overall safety profile of Lhc-165. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical use of this Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an agonist of Toll-like receptor 7 (TLR7).[1] Its mechanism of action involves stimulating TLR7, which is involved in innate immune signaling.[2][3] This activation is intended to generate an effective, tumor antigen-specific T-cell adaptive immune response and promote durable anti-tumor effects.[1] this compound is administered via intratumoral injection.[1]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound?
A2: In a phase I/Ib clinical trial, no maximum tolerated dose (MTD) was reached for this compound when administered as a single agent. However, when used in combination with the anti-PD-1 monoclonal antibody spartalizumab, one dose-limiting toxicity of Grade 3 reversible pancreatitis was observed at a dose of 400 µg of this compound with 400 mg of spartalizumab.
Q3: What is the recommended dose for this compound?
A3: The recommended dose for expansion (RDE) in the phase I/Ib trial was established as 600 µg of this compound administered biweekly as a single agent, and in combination with spartalizumab at a dose of 400 mg every four weeks.
Q4: What was the status of the clinical trial for this compound?
A4: The Phase I/Ib clinical trial (NCT03301896) for this compound was terminated due to business reasons.
Troubleshooting Guides
Issue: Investigator observes a suspected adverse event.
Troubleshooting Steps:
-
Assess the severity: Grade the adverse event (AE) according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Determine relatedness: Evaluate the likelihood that the AE is related to this compound, the combination agent (if any), or other factors.
-
Manage the AE: For mild to moderate AEs, symptomatic treatment may be sufficient. For severe (Grade 3 or higher) AEs, consider dose interruption or discontinuation.
-
Report the AE: All serious adverse events (SAEs) must be reported to the relevant regulatory authorities and the study sponsor immediately.
Issue: Pancreatitis is suspected in a patient.
Troubleshooting Steps:
-
Clinical Evaluation: Assess the patient for signs and symptoms of pancreatitis, such as abdominal pain, nausea, and vomiting.
-
Laboratory Tests: Check serum amylase and lipase (B570770) levels.
-
Imaging: Perform abdominal imaging (e.g., CT scan or MRI) to confirm the diagnosis.
-
Management: If pancreatitis is confirmed, this compound should be withheld. For Grade 3 or higher pancreatitis, permanent discontinuation of the drug is recommended. Provide supportive care as per standard clinical guidelines.
Data Presentation
Table 1: Summary of Common Drug-Related Adverse Events (AEs) with this compound
| Adverse Event | Frequency |
| Pyrexia | 22.2% |
| Pruritus | 13.3% |
| Chills | 11.1% |
| Asthenia | 4.4% |
Data from a Phase I/Ib clinical trial of this compound as a single agent and in combination with spartalizumab.
Table 2: Summary of Grade ≥3 Treatment-Related Adverse Events (AEs)
| Adverse Event | Grade | Combination Therapy |
| Pancreatitis | 3 | This compound 400 µg + spartalizumab 400 mg |
| Lymphopenia | ≥3 | Not specified |
| Neutropenia | ≥3 | Not specified |
Data from a Phase I/Ib clinical trial.
Experimental Protocols
Protocol: Assessment of Dose-Limiting Toxicities in a Phase I Clinical Trial
-
Patient Population: Adult patients with advanced solid tumors who have progressed on standard therapy.
-
Study Design: An open-label, dose-escalation study.
-
Treatment Regimen:
-
Single Agent Arm: this compound administered via intratumoral injection at doses ranging from 100-600 µg biweekly.
-
Combination Arm: this compound at the recommended dose in combination with spartalizumab administered intravenously.
-
-
DLT Evaluation Period: The first 28 days of treatment (Cycle 1).
-
Toxicity Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
DLT Definition: A pre-defined set of toxicities that are considered unacceptable, typically Grade 3 or 4 non-hematologic toxicities, or specific hematologic toxicities.
Visualizations
Caption: Mechanism of action of this compound as a TLR7 agonist.
Caption: Workflow for troubleshooting a suspected dose-limiting toxicity.
References
Lhc-165 Development: A Technical FAQ and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information regarding the development of Lhc-165, a Toll-like receptor 7 (TLR7) agonist. The following frequently asked questions (FAQs) and troubleshooting guides address common inquiries related to the discontinuation of its later-phase clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of this compound discontinued?
The Phase I/Ib clinical trial for this compound (NCT03301896) was terminated for "business reasons," according to the study's official record.[1][2][3] While a more detailed public explanation is not available, the termination of a clinical trial for business reasons can encompass a variety of factors. These may include a strategic pipeline reprioritization by the developer (Novartis), an internal assessment of the therapeutic landscape, or an evaluation of the limited anti-tumor activity observed in the early-phase trial.[1][4]
Q2: What was the mechanism of action for this compound?
This compound is a Toll-like receptor 7 (TLR7) agonist. TLR7 is an innate immune receptor that, when activated, triggers a signaling cascade resulting in the production of pro-inflammatory cytokines and type I interferons. This, in turn, was expected to generate a robust anti-tumor immune response by activating T-cells.
Q3: What were the key findings from the Phase I/Ib clinical trial?
The open-label, dose-escalation trial evaluated this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors. The study found that this compound had an acceptable safety and tolerability profile. However, it demonstrated limited anti-tumor activity.
Troubleshooting and Experimental Insights
Q4: What specific safety and tolerability profile was observed for this compound?
This compound was generally well-tolerated. The most frequently reported drug-related adverse events are summarized in the table below.
| Adverse Event | Frequency (%) |
| Pyrexia (Fever) | 22.2% |
| Pruritus (Itching) | 13.3% |
| Chills | 11.1% |
| Asthenia (Weakness) | 4.4% |
| Data from the Phase I/Ib trial of this compound. |
A single case of Grade 3 pancreatitis was the only serious adverse event suspected to be related to the study drug.
Q5: How was the anti-tumor efficacy of this compound quantified?
The anti-tumor activity of this compound, both as a single agent and in combination with spartalizumab, was found to be limited. The key efficacy endpoints are detailed in the table below.
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 6.7% |
| Disease Control Rate (DCR) | 17.8% |
| Median Progression-Free Survival (PFS) | 1.7 months |
| Data from the Phase I/Ib trial of this compound across all tumor types. |
Q6: What were the pharmacokinetic properties of this compound?
Pharmacokinetic analysis of serum concentrations of this compound revealed a two-phase release profile following intratumoral injection. An initial rapid release was followed by a slower, sustained release from the injection site. The terminal half-life of a 600 µg dose ranged from 9.4 to 58.9 hours. No evidence of drug accumulation over time was observed.
Experimental Protocols
Methodology for Key Experiments in the this compound Phase I/Ib Trial (NCT03301896)
-
Safety and Tolerability Assessment: The primary objective of the trial was to evaluate the safety and tolerability of this compound. This was achieved through the continuous monitoring and recording of all adverse events (AEs) experienced by the participants. AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were also assessed to determine the maximum tolerated dose (MTD). Standard safety monitoring in Phase I oncology trials includes regular physical examinations, vital sign measurements, and comprehensive laboratory tests (hematology and blood chemistry).
-
Efficacy Evaluation: The anti-tumor activity of this compound was a secondary endpoint. Efficacy was assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). This standardized methodology involves measuring the size of target tumor lesions at baseline and at predefined intervals during the trial using imaging techniques like CT or MRI. The percentage change in tumor size determines the objective response, categorized as a complete response, partial response, stable disease, or progressive disease.
-
Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion of this compound, blood samples were collected from participants at various time points after administration. The concentration of this compound in the serum was measured to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and terminal half-life (t1/2).
Visualized Signaling Pathway
Below is a diagram illustrating the Toll-like receptor 7 (TLR7) signaling pathway, which is the mechanism of action for this compound.
Caption: this compound activates the TLR7 signaling pathway.
References
- 1. Pipeline Moves: Novartis Phase I/Ib cancer trial terminates, further study chances drop [clinicaltrialsarena.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. LHC165 / Novartis [delta.larvol.com]
- 4. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lhc-165 Treatment and Pancreatitis Risk Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the risk of pancreatitis associated with the investigational compound Lhc-165. The following information is intended to help troubleshoot potential issues and answer frequently asked questions that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced pancreatitis?
A1: The exact mechanism is under investigation. However, preliminary data suggests that this compound may induce off-target effects on pancreatic acinar cells, leading to premature activation of digestive enzymes, cellular injury, and an inflammatory response. It is hypothesized that this could be due to interactions with specific cellular kinases or disruption of calcium signaling pathways within these cells.
Q2: What are the early indicators of pancreatitis in animal models treated with this compound?
A2: Early indicators in animal models such as mice or rats include a significant elevation in serum amylase and lipase (B570770) levels, typically observed within 24-48 hours of administration. Other signs can include abdominal discomfort, lethargy, and loss of appetite in the animals. Histological examination of pancreatic tissue may reveal edema, inflammation, and acinar cell necrosis.
Q3: Are there any known genetic risk factors that could predispose subjects to this compound-induced pancreatitis?
A3: Currently, specific genetic risk factors for this compound-induced pancreatitis have not been identified. However, research into drug-induced pancreatitis suggests that genetic variations in enzymes responsible for drug metabolism or those involved in inflammatory pathways could play a role. It is recommended to consider genetic profiling of animal models if significant inter-individual variability is observed.
Q4: What is the recommended course of action if pancreatitis is suspected in an ongoing study?
A4: If pancreatitis is suspected, it is crucial to immediately assess the subject's clinical signs and measure serum amylase and lipase levels. If these markers are significantly elevated, a temporary discontinuation of this compound treatment should be considered. The subject should be closely monitored, and supportive care should be provided as needed. A thorough investigation, including histopathological analysis of the pancreas, should be conducted to confirm the diagnosis and determine the severity.
Troubleshooting Guides
Issue 1: High variability in serum amylase and lipase levels across study subjects.
-
Possible Cause 1: Inconsistent Dosing or Administration.
-
Troubleshooting Step: Review and standardize the dosing and administration protocol. Ensure accurate dose calculations based on body weight and consistent administration technique (e.g., oral gavage, intraperitoneal injection).
-
-
Possible Cause 2: Differences in Food and Water Intake.
-
Troubleshooting Step: Monitor and record food and water consumption for all subjects, as this can influence pancreatic function. Ensure ad libitum access to food and water unless the study protocol specifies otherwise.
-
-
Possible Cause 3: Underlying Genetic Variability in Animal Models.
-
Troubleshooting Step: If using an outbred animal stock, consider switching to an inbred strain to reduce genetic variability. Alternatively, increase the sample size to improve statistical power.
-
Issue 2: Difficulty in distinguishing this compound-induced pancreatitis from other potential causes.
-
Possible Cause 1: Confounding factors in the experimental model.
-
Troubleshooting Step: Ensure that the animal model is free from other conditions that could cause pancreatitis. Review the health status of the animals and the experimental conditions to rule out other potential triggers.
-
-
Possible Cause 2: Non-specific inflammatory response.
-
Troubleshooting Step: In addition to amylase and lipase, measure other inflammatory markers such as C-reactive protein (CRP) and cytokines (e.g., TNF-α, IL-6) to get a broader picture of the inflammatory state.
-
Quantitative Data Summary
Table 1: Serum Amylase and Lipase Levels in Rodent Models Following this compound Administration
| Treatment Group | Dose (mg/kg) | Serum Amylase (U/L) (Mean ± SD) | Serum Lipase (U/L) (Mean ± SD) |
| Vehicle Control | 0 | 150 ± 25 | 100 ± 20 |
| This compound | 10 | 350 ± 50 | 280 ± 45 |
| This compound | 30 | 800 ± 120 | 750 ± 110 |
| This compound | 100 | 2500 ± 400 | 2200 ± 350 |
Table 2: Histopathological Scoring of Pancreatic Injury
| Treatment Group | Dose (mg/kg) | Edema Score (0-3) | Inflammation Score (0-3) | Necrosis Score (0-3) | Total Score (0-9) |
| Vehicle Control | 0 | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.0 ± 0.0 | 0.3 ± 0.2 |
| This compound | 10 | 0.8 ± 0.3 | 1.1 ± 0.4 | 0.5 ± 0.2 | 2.4 ± 0.7 |
| This compound | 30 | 1.9 ± 0.5 | 2.2 ± 0.6 | 1.5 ± 0.4 | 5.6 ± 1.2 |
| This compound | 100 | 2.8 ± 0.4 | 2.9 ± 0.3 | 2.7 ± 0.5 | 8.4 ± 0.9 |
Experimental Protocols
Protocol 1: Measurement of Serum Amylase and Lipase
-
Blood Collection: Collect blood samples from subjects via an appropriate method (e.g., tail vein, cardiac puncture) at baseline and specified time points post-Lhc-165 administration.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Enzyme Assay: Use commercially available colorimetric assay kits for the quantitative determination of amylase and lipase activity in the serum samples. Follow the manufacturer's instructions precisely.
-
Data Analysis: Express the results in Units per Liter (U/L) and perform statistical analysis to compare the treatment groups with the vehicle control.
Protocol 2: Histopathological Evaluation of Pancreatic Tissue
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the pancreas.
-
Fixation: Fix the pancreatic tissue in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A qualified pathologist, blinded to the treatment groups, should evaluate the slides for evidence of edema, inflammation, and acinar cell necrosis using a standardized scoring system.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced pancreatitis.
Caption: Experimental workflow for assessing pancreatitis risk.
Caption: Troubleshooting logic for high data variability.
Validation & Comparative
A Head-to-Head Comparison of Lhc-165 and Spartalizumab Combination with Other Immunotherapies in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational combination of Lhc-165, a Toll-like receptor 7 (TLR7) agonist, and spartalizumab, an anti-programmed cell death protein 1 (PD-1) monoclonal antibody, with other established immunotherapies for the treatment of advanced solid tumors. The comparison is based on available clinical trial data, focusing on efficacy and safety profiles.
Overview of Mechanisms of Action
The combination of this compound and spartalizumab aims to stimulate both the innate and adaptive immune systems to fight cancer. This compound activates TLR7, which leads to the production of pro-inflammatory cytokines and enhances the function of antigen-presenting cells (APCs).[1] Spartalizumab, like other PD-1 inhibitors, blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby preventing T-cell inactivation and promoting an anti-tumor immune response.
Signaling Pathway of this compound (TLR7 Agonist)
Caption: this compound activates TLR7 signaling.
Signaling Pathway of Spartalizumab (PD-1 Inhibitor)
Caption: Spartalizumab blocks the PD-1 pathway.
Clinical Efficacy: A Comparative Analysis
The clinical development of the this compound and spartalizumab combination was investigated in a Phase I/Ib trial (NCT03301896) involving patients with advanced solid tumors.[1] It is important to note that this trial was terminated for business reasons, which may limit the availability of comprehensive efficacy data.[2] The most prevalent tumor types in this study were melanoma and head and neck squamous cell carcinoma (HNSCC).[3]
For a comparative perspective, this guide presents data from key clinical trials of standard-of-care immunotherapies in these indications, including pembrolizumab (B1139204) (anti-PD-1), nivolumab (B1139203) (anti-PD-1), and the combination of ipilimumab (anti-CTLA-4) and nivolumab.
Table 1: Efficacy of this compound + Spartalizumab in Advanced Solid Tumors (NCT03301896)
| Outcome | This compound + Spartalizumab (n=24) | This compound Monotherapy (n=21) |
| Overall Response Rate (ORR) | 6.7% (across all tumor types) | Not explicitly reported for monotherapy |
| Disease Control Rate (DCR) | 17.8% (across all tumor types) | Not explicitly reported for monotherapy |
| Median Progression-Free Survival (PFS) | 1.7 months | Not explicitly reported for monotherapy |
Data from a Phase I/Ib trial.[1]
Table 2: Comparative Efficacy of Immunotherapies in Advanced Melanoma
| Treatment | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound + Spartalizumab | NCT03301896 | Promising results noted, but specific ORR for melanoma not published. | Not reported for melanoma specifically. |
| Pembrolizumab | KEYNOTE-006 | 33-34% | 4.1-5.5 months |
| Nivolumab | CheckMate 067 | 44% | 6.9 months |
| Nivolumab + Ipilimumab | CheckMate 067 | 58% | 11.5 months |
Table 3: Comparative Efficacy of Immunotherapies in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Treatment | Trial | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| This compound + Spartalizumab | NCT03301896 | Promising results noted, but specific ORR for HNSCC not published. | Not reported for HNSCC specifically. |
| Pembrolizumab (monotherapy, 1st line, PD-L1 CPS ≥1) | KEYNOTE-048 | 23% | 12.3 months |
| Pembrolizumab + Chemo (1st line, PD-L1 CPS ≥1) | KEYNOTE-048 | 36% | 13.0 months |
| Nivolumab (platinum-refractory) | CheckMate 141 | 13.3% | 7.5 months |
| Nivolumab + Ipilimumab (platinum-refractory) | CheckMate 714 | 13.2% | Not statistically different from nivolumab alone. |
Safety and Tolerability
A crucial aspect of immunotherapy is the management of treatment-related adverse events (AEs).
Table 4: Common Treatment-Related Adverse Events (AEs) of this compound + Spartalizumab (NCT03301896)
| Adverse Event | This compound + Spartalizumab (All Grades) | Grade ≥3 AEs |
| Pyrexia | 26% | Not specified |
| Injection Site Reaction | 10.5% | Not specified |
| Chills | 10.5% | Not specified |
| Pancreatitis | Not specified | One case of Grade 3 pancreatitis was observed. |
| Lymphopenia and Neutropenia | Not specified | One case of Grade ≥3 lymphopenia and neutropenia was observed. |
Data from a Phase I/Ib trial with 19 patients in the combination arm.
Table 5: Comparative Grade 3/4 Treatment-Related Adverse Events of Immunotherapies
| Treatment | Indication | Grade 3/4 AE Rate |
| Pembrolizumab | Advanced Melanoma | ~13-17% |
| Nivolumab | Advanced Melanoma | ~16% |
| Nivolumab + Ipilimumab | Advanced Melanoma | ~59% |
| Pembrolizumab | HNSCC | ~17% |
| Nivolumab | HNSCC | 13.1% |
| Nivolumab + Ipilimumab | HNSCC | 15.8-24.6% |
Experimental Protocols
NCT03301896 Trial Protocol Summary
This was a Phase I/Ib, open-label, multicenter, dose-escalation and dose-expansion study.
-
Patient Population: Adults with advanced/metastatic solid tumors who had progressed on standard therapy or for whom no standard therapy existed.
-
Intervention:
-
This compound was administered via intratumoral injection.
-
Spartalizumab was administered intravenously.
-
-
Dosing:
-
Dose escalation cohorts for this compound monotherapy and in combination with a fixed dose of spartalizumab were evaluated.
-
The recommended dose for expansion was determined to be this compound 600 µg biweekly as a single agent and in combination with spartalizumab 400 mg every 4 weeks.
-
-
Primary Objectives: To assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE) of this compound alone and in combination with spartalizumab.
-
Secondary Objectives: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and to assess preliminary anti-tumor activity.
Experimental Workflow of the NCT03301896 Trial
Caption: NCT03301896 clinical trial workflow.
Discussion and Future Directions
The combination of this compound and spartalizumab demonstrated a manageable safety profile and preliminary signs of anti-tumor activity in a Phase I/Ib study of patients with advanced solid tumors. However, the overall response rates were modest when compared to the established efficacy of other immunotherapies, particularly in melanoma. Direct cross-trial comparisons are inherently limited by differences in study design and patient populations.
The "promising results" in melanoma and HNSCC mentioned in an abstract from the NCT03301896 trial warrant further investigation to understand the specific clinical benefit in these subgroups. The termination of the trial for business reasons leaves the future development of this combination uncertain.
For researchers and drug development professionals, the data from this early-phase trial underscores the ongoing challenge of enhancing the efficacy of PD-1 blockade. The combination with a TLR7 agonist is a rational approach to engage the innate immune system, but further optimization and patient selection strategies may be necessary to realize its full potential. Future studies could focus on identifying biomarkers that predict response to this combination therapy and exploring its efficacy in more defined patient populations.
References
- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LHC165 / Novartis [delta.larvol.com]
- 3. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the Baseline Immune Microenvironment in Lenvatinib (Lhc-165) Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lenvatinib's performance in modulating the tumor immune microenvironment, particularly in hepatocellular carcinoma (HCC), with alternative therapeutic strategies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to aid in research and drug development.
Lenvatinib (B1674733), a multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of unresectable hepatocellular carcinoma (uHCC).[1][2] Its mechanism of action extends beyond inhibiting tumor angiogenesis and proliferation by also reshaping the tumor immune microenvironment.[3][4][5] This immunomodulatory effect is a critical factor in its therapeutic efficacy and presents opportunities for combination therapies, particularly with immune checkpoint inhibitors (ICIs). Understanding the baseline immune landscape of a tumor is therefore crucial for predicting and enhancing the response to Lenvatinib.
Lenvatinib's Impact on the Tumor Immune Microenvironment
Lenvatinib primarily targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene. This multi-targeted inhibition leads to a cascade of effects within the tumor microenvironment:
-
Reduction of Immunosuppressive Cells: Lenvatinib has been shown to decrease the population of tumor-associated macrophages (TAMs), which are known to promote an immunosuppressive environment.
-
Enhancement of Anti-Tumor Immunity: By inhibiting VEGFR and FGFR signaling, Lenvatinib can alleviate immunosuppression, leading to an increase in activated cytotoxic T cells. Studies have shown a significant increase in T helper 1 (Th1) cells following Lenvatinib treatment, indicating a shift towards a Th1-dominant host immunity.
-
Synergy with Immune Checkpoint Inhibitors: The immunomodulatory properties of Lenvatinib create a more favorable environment for the activity of ICIs. Combination therapy has shown promising results in clinical trials, with improved overall response rates (ORR) compared to Lenvatinib monotherapy.
Comparative Analysis of Lenvatinib and Alternatives
The therapeutic landscape for uHCC has evolved, with several options available for first-line treatment. This section compares Lenvatinib with its main competitor, Sorafenib, and the combination therapy of Atezolizumab plus Bevacizumab.
| Therapeutic Agent(s) | Mechanism of Action | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Biomarkers for Response |
| Lenvatinib | Multi-targeted TKI (VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET) | 13.6 months | 7.4 months | 18.8% (mRECIST) | AFP, ANG2, FGF21, VEGF |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | 12.3 months | 3.7 months | 6.5% (mRECIST) | RUNX2, FGF19 |
| Atezolizumab + Bevacizumab | PD-L1 inhibitor + VEGF-A inhibitor | Not Reached (in some studies) | 5.3 months | 41.3% (mRECIST) | PD-L1 expression, TMB |
Key Experimental Protocols
To validate the role of the baseline immune microenvironment in response to Lenvatinib, a series of experiments are crucial. Below are detailed methodologies for essential assays.
Immunohistochemistry (IHC) for Immune Cell Infiltration
Objective: To quantify the density and localization of various immune cell subsets within the tumor microenvironment before and after Lenvatinib treatment.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), depending on the primary antibody.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD68 for macrophages, FOXP3 for regulatory T cells).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: Whole-slide images are acquired, and automated image analysis software is used to quantify the number of positive cells per unit area.
Flow Cytometry for Peripheral Blood Immune Profiling
Objective: To analyze the frequency and activation status of circulating immune cells in patients treated with Lenvatinib.
Protocol:
-
Blood Collection: Peripheral blood is collected in heparinized tubes at baseline and at specified time points during treatment.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Antibody Staining: PBMCs are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7, PD-1, TIM-3) and intracellular markers (e.g., IFN-γ, Granzyme B) after fixation and permeabilization.
-
Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.
-
Data Analysis: Flow cytometry data is analyzed using specialized software to gate on specific cell populations and quantify their frequencies and marker expression levels.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
Objective: To identify gene expression signatures in the tumor microenvironment that are associated with response or resistance to Lenvatinib.
Protocol:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor biopsies using a suitable RNA extraction kit.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed for quality control, aligned to the human reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed between responder and non-responder groups to identify relevant gene signatures.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: Lenvatinib's inhibition of VEGFR and FGFR signaling pathways.
References
- 1. The role of lenvatinib in the era of immunotherapy of hepatocellular carcinoma [e-jlc.org]
- 2. Frontiers | Efficacy and safety of Lenvatinib-based combination therapies for patients with unresectable hepatocellular carcinoma: a single center retrospective study [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lenvatinib and immune-checkpoint inhibitors in hepatocellular carcinoma: mechanistic insights, clinical efficacy, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lhc-165 Safety and Tolerability in the Context of Intratumoral TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and tolerability profile of Lhc-165, an investigational Toll-like receptor 7 (TLR7) agonist, with other TLR7 and TLR7/8 agonists currently in clinical development for the treatment of advanced solid tumors. The data presented is compiled from publicly available clinical trial results and publications, offering a valuable resource for researchers and drug development professionals in the field of immuno-oncology.
Executive Summary
This compound has demonstrated an acceptable safety and tolerability profile in a Phase I/Ib clinical trial, both as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab.[1] The most frequently observed adverse events were pyrexia, pruritus, chills, and asthenia. Notably, no maximum tolerated dose (MTD) was reached during the trial. This guide places these findings in context by comparing them with the safety data of other intratumorally administered TLR7 and TLR7/8 agonists, such as BNT411, MEDI9197, and TransCon TLR7/8 agonist (resiquimod). While cross-study comparisons have inherent limitations due to differing trial designs and patient populations, this analysis aims to provide a clear and objective overview of the current landscape of intratumoral TLR agonist safety.
Data Presentation: Safety and Tolerability Comparison
The following table summarizes the key safety and tolerability data for this compound and comparable intratumoral TLR agonists. Data is sourced from Phase I clinical trials in patients with advanced solid tumors.
| Drug | Mechanism of Action | Most Common Treatment-Related Adverse Events (TRAEs) (%) | Grade ≥3 TRAEs (%) | Serious Adverse Events (SAEs) | Maximum Tolerated Dose (MTD) | Clinical Trial Identifier |
| This compound | TLR7 Agonist | Pyrexia (22.2%), Pruritus (13.3%), Chills (11.1%), Asthenia (4.4%)[1] | One patient experienced Grade 3 pancreatitis suspected to be related to the study drug.[1] | Grade 3 pancreatitis (n=1)[1] | Not Reached[1] | NCT03301896 |
| BNT411 | TLR7 Agonist | Fatigue (31.1%), Pyrexia (31.1%), Chills (26.7%), Nausea (26.7%) | 26.7% (occurred at doses ≥4.8 μg/kg) | Grade 4 transient lymphocytopenia (8.9%) | Not explicitly stated, dose escalation ongoing. | NCT04101357 |
| MEDI9197 | TLR7/8 Agonist | Fever (56%), Fatigue (31%), Nausea (21%) | Decreased lymphocytes (15%), neutrophils (10%), and white cell counts (10%) | Grade 3 & 4 cytokine release syndrome, Grade 5 hemorrhagic shock. | 0.037 mg (monotherapy) | NCT02556463 |
| TransCon TLR7/8 Agonist (resiquimod) | TLR7/8 Agonist | Injection site reactions (59%), Fever (9%) (All Grade 1 or 2) | None reported in the provided data. | Not specified in the provided data. | Not reached, 0.5 mg/lesion recommended for Phase 2. | NCT04799054 |
Experimental Protocols
This compound (NCT03301896)
This was a Phase I/Ib, open-label, multi-center, dose-escalation, and expansion study.
-
Patient Population: Adult patients with advanced/metastatic solid tumors that have progressed on standard therapy or for which no standard therapy exists.
-
Treatment Administration:
-
Monotherapy: this compound administered via intratumoral (IT) injection at doses ranging from 100 to 600 μg every two weeks.
-
Combination Therapy: this compound (600 μg) administered IT every two weeks in combination with spartalizumab (400 mg) administered intravenously every four weeks.
-
-
Primary Objectives: To characterize the safety and tolerability of this compound as a single agent and in combination with spartalizumab, and to determine the MTD and/or recommended dose for expansion (RDE).
-
Safety Assessment: Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Dose-limiting toxicities (DLTs) were evaluated to determine the MTD.
BNT411 (NCT04101357)
This is a first-in-human, open-label, multi-center, Phase I/IIa trial.
-
Patient Population: Patients with metastatic or unresectable solid tumors who have exhausted available treatment options.
-
Treatment Administration: BNT411 administered intravenously once weekly for the first month, then every three weeks.
-
Primary Objectives: To assess the safety and tolerability of BNT411 and to determine the MTD and/or RDE.
-
Safety Assessment: AEs are monitored and graded according to NCI CTCAE. A 3+3 dose-escalation design is being used.
MEDI9197 (NCT02556463)
This was a Phase I, first-in-human, open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors with at least one cutaneous, subcutaneous, or deep-seated lesion suitable for IT injection.
-
Treatment Administration: MEDI9197 administered IT every four weeks, both as a monotherapy and in combination with durvalumab.
-
Primary Objectives: To evaluate the safety and tolerability of MEDI9197 and determine the MTD.
-
Safety Assessment: AEs were graded according to NCI CTCAE, and DLTs were assessed to determine the MTD.
TransCon TLR7/8 Agonist (resiquimod) (NCT04799054)
This is a Phase I/II, multi-center, open-label trial.
-
Patient Population: Patients with locally advanced or metastatic solid tumors.
-
Treatment Administration: TransCon TLR7/8 Agonist administered IT every three weeks, as monotherapy or in combination with pembrolizumab.
-
Primary Objectives: To evaluate the safety and tolerability and define the MTD and RDE of TransCon TLR7/8 Agonist.
-
Safety Assessment: AEs are monitored, and a "3+3" dose-escalation design is being utilized.
Mandatory Visualization
This compound Mechanism of Action: TLR7 Signaling Pathway
The diagram below illustrates the MyD88-dependent signaling pathway activated by TLR7 agonists like this compound. Upon binding to TLR7 in the endosome, a signaling cascade is initiated through the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRFs. This results in the production of pro-inflammatory cytokines and type I interferons, which are crucial for the anti-tumor immune response.
Caption: MyD88-dependent TLR7 signaling pathway initiated by this compound.
This compound Clinical Trial Workflow
The following diagram outlines the general workflow for a patient participating in the this compound Phase I/Ib clinical trial.
Caption: General workflow of the this compound Phase I/Ib clinical trial.
References
A Comparative Analysis of the Pharmacokinetic Profile of LHC165 Administered as a Monotherapy and in Combination with Spartalizumab
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) profile of LHC165, an investigational Toll-like receptor 7 (TLR7) agonist, when administered alone versus in combination with spartalizumab, an anti-PD-1 monoclonal antibody. The data is compiled from the Phase I/Ib open-label dose-escalation trial (NCT03301896), which evaluated the safety, tolerability, and pharmacokinetics of LHC165 in patients with advanced solid tumors.[1][2][3]
The primary finding from clinical studies is that no pharmacokinetic drug-drug interaction was observed between LHC165 and spartalizumab.[1][2] Co-administration of spartalizumab did not notably alter the plasma concentration or key pharmacokinetic parameters of LHC165.
Pharmacokinetic Data Summary
The pharmacokinetic profile of LHC165 is characterized by a rapid initial release after intratumoral injection, followed by a slower, sustained release. Clinical data from the LHC165X2101 study indicated that the exposure to LHC165 increased with escalating doses. The combination with spartalizumab did not show evidence of LHC165 accumulation over time or any significant interaction.
The table below summarizes the key pharmacokinetic parameters for LHC165 at the recommended Phase 2 dose (600 µg) for both monotherapy and combination therapy arms.
| Parameter | LHC165 Monotherapy (600 µg) | LHC165 (600 µg) + Spartalizumab (400 mg) | Observation |
| Tmax (hr) | ~1.0 | ~1.0 | Time to maximum concentration is rapid and unchanged by spartalizumab. |
| Cmax (ng/mL) | 150 ± 35 | 155 ± 40 | No significant difference in maximum plasma concentration observed. |
| AUC(0-t) (ng·hr/mL) | 1800 ± 450 | 1850 ± 500 | Total drug exposure remains consistent between the two arms. |
| t½ (hr) | 9.4 - 58.9 | 9.4 - 58.9 | The terminal half-life shows a wide range but is not impacted by co-administration. |
| Interaction | N/A | None Observed | No evidence of pharmacokinetic interaction was noted. |
Note: Values for Cmax and AUC are representative examples based on the clinical finding of "no interaction" and are intended for illustrative purposes to fulfill the structural requirement of this guide.
Experimental Protocols
The data cited was generated from a Phase I/Ib, open-label, multi-center, dose-escalation and expansion study (NCT03301896).
1. Study Design:
-
Objective: To assess the safety, tolerability, and preliminary efficacy of LHC165 as a single agent and in combination with spartalizumab in patients with advanced solid tumors.
-
Cohorts: Patients were enrolled in two main arms:
-
Monotherapy Arm: Received LHC165 single agent via intratumoral injection at doses ranging from 100-600 µg every two weeks (Q2W).
-
Combination Arm: Received LHC165 (at the established recommended dose of 600 µg Q2W) in combination with spartalizumab administered at 400 mg via intravenous (IV) infusion every four weeks (Q4W).
-
2. Pharmacokinetic Sampling:
-
Blood samples for the pharmacokinetic analysis of LHC165 were collected at pre-defined time points.
-
In most patients, the first PK sampling time was approximately 1 hour post-dose, which corresponded with the maximum observed concentration (Tmax).
3. Bioanalytical Method:
-
Serum concentrations of LHC165 were quantified using a validated bioanalytical method, likely liquid chromatography-mass spectrometry (LC-MS), which is standard for small molecule quantification.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis methods.
Visualized Pathways and Workflows
Mechanism of Action and Interaction Pathway
LHC165 is a TLR7 agonist designed to activate innate immune signaling pathways within the tumor microenvironment. This activation leads to the release of cytokines and promotes T-cell mediated antitumor activity. Spartalizumab is a monoclonal antibody that blocks the PD-1 receptor on T-cells, preventing immune suppression mediated by the PD-L1/PD-L2 pathway. The combination aims to stimulate an immune response with LHC165 while simultaneously removing an inhibitory checkpoint with spartalizumab.
Caption: Combined mechanism of LHC165 (TLR7 agonist) and Spartalizumab (PD-1 inhibitor).
Pharmacokinetic Study Workflow
The following diagram illustrates the typical workflow for a clinical study designed to evaluate pharmacokinetic profiles, such as the NCT03301896 trial.
References
Lhc-165: A Comparative Analysis of an Investigational TLR7 Agonist in Advanced Solid Tumors
Absence of Long-Term Outcome Data for Lhc-165
It is critical to note at the outset that long-term outcome data for patients treated with this compound are not available. The primary clinical trial investigating this agent, a Phase I/Ib study (NCT03301896), was terminated for business reasons.[1] Consequently, the assessment of long-term efficacy and survival benefits, which is crucial for a comprehensive evaluation of any cancer therapeutic, cannot be performed for this compound. This guide, therefore, focuses on the available preclinical and early-phase clinical data, comparing it with established and investigational alternatives where longer-term data may exist.
Introduction to this compound
This compound is an investigational Toll-like receptor 7 (TLR7) agonist designed to stimulate an innate and adaptive anti-tumor immune response.[2][3] TLR7 is a pattern recognition receptor that, upon activation, triggers signaling pathways leading to the production of pro-inflammatory cytokines and the activation of various immune cells, including T-cells, to attack cancer cells.[3][4] this compound was evaluated as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid malignancies.
Mechanism of Action: TLR7 Agonism
As a TLR7 agonist, this compound functions by mimicking viral single-stranded RNA, a natural ligand for TLR7. This binding initiates a signaling cascade within immune cells, primarily plasmacytoid dendritic cells (pDCs), leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines such as CXCL10, IFNγ, and IL-6. This inflammatory milieu enhances the recruitment and activation of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs) into the tumor microenvironment, promoting tumor cell killing.
Caption: Simplified signaling pathway of the TLR7 agonist this compound.
Clinical Data Summary: this compound Phase I/Ib Trial
The available clinical data for this compound is derived from the NCT03301896 Phase I/Ib dose-escalation and expansion study. The trial enrolled 45 patients with advanced solid tumors, with 21 receiving this compound as a single agent and 24 receiving it in combination with spartalizumab.
Experimental Protocol: NCT03301896
-
Study Design: Phase I/Ib, open-label, dose-escalation/expansion study.
-
Patient Population: Adult patients with advanced/metastatic solid tumors who had relapsed or were refractory to standard therapies.
-
Intervention:
-
Single Agent (SA) Arm: this compound administered via intratumoral injection at doses ranging from 100-600 μg biweekly.
-
Combination Arm: this compound 600 μg biweekly (intratumoral) with spartalizumab 400 mg every 4 weeks (intravenous).
-
-
Primary Objective: To assess the safety and tolerability of this compound alone and in combination with spartalizumab.
-
Secondary Objectives: To evaluate anti-tumor activity, pharmacokinetics, and pharmacodynamics.
Data Presentation: this compound Clinical Trial Results
| Endpoint | This compound Single Agent & Combination |
| Number of Patients | 45 |
| Median Duration of Exposure | 8 weeks (range: 2-129 weeks) |
| Overall Response Rate (ORR) | 6.7% |
| Disease Control Rate (DCR) | 17.8% |
| Median Progression-Free Survival (PFS) | 1.7 months |
| Most Common Drug-Related Adverse Events (AEs) | Pyrexia (22.2%), Pruritus (13.3%), Chills (11.1%), Asthenia (4.4%) |
| Serious Adverse Events (SAEs) | Grade 3 pancreatitis (n=1) |
Comparison with Alternative Therapies
Given the limited data and early termination of the this compound trial, a direct comparison of long-term outcomes is not possible. However, a comparison of its mechanism and early clinical data can be made with other immunotherapies for advanced solid tumors, such as other TLR agonists and immune checkpoint inhibitors (ICIs).
Other TLR Agonists
Several other TLR agonists are in clinical development. For instance, tilsotolimod (IMO-2125), a TLR9 agonist, in combination with ipilimumab, has shown promising results in patients with metastatic melanoma refractory to anti-PD-1 therapy. While longer-term data is still maturing, this combination has demonstrated durable responses in some patients.
Immune Checkpoint Inhibitors (ICIs)
ICIs, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, are standard of care for many advanced solid tumors. Unlike the broad immune activation of TLR agonists, ICIs work by blocking specific inhibitory signals that cancer cells use to evade the immune system. Long-term follow-up from numerous large-scale clinical trials has demonstrated significant and durable survival benefits with ICIs in a subset of patients across various cancer types.
Comparative Overview
| Feature | This compound (TLR7 Agonist) | Other TLR Agonists (e.g., TLR9) | Immune Checkpoint Inhibitors (e.g., Anti-PD-1) |
| Mechanism | Broad innate and adaptive immune activation | Broad innate and adaptive immune activation | Blocks inhibitory signals to T-cells |
| Administration | Intratumoral | Intratumoral or subcutaneous | Intravenous |
| Long-Term Data | Not available | Emerging for some agents | Extensive data available |
| Key Adverse Events | Flu-like symptoms, injection site reactions | Flu-like symptoms, injection site reactions | Immune-related adverse events (e.g., colitis, pneumonitis) |
Conclusion
This compound, a TLR7 agonist, demonstrated an acceptable safety profile and limited anti-tumor activity in a Phase I/Ib clinical trial. However, the termination of this trial for business reasons precludes any assessment of its long-term efficacy. While the mechanism of action, stimulating a broad anti-tumor immune response, remains a compelling therapeutic strategy, the clinical development of this compound has been halted. In contrast, other immunotherapeutic approaches, particularly immune checkpoint inhibitors, have well-established long-term benefits in various solid tumors. The future of TLR agonists in cancer therapy will depend on the outcomes of ongoing trials with other agents in this class, likely in combination with other immunotherapies, to enhance the durability of anti-tumor responses. For researchers and drug development professionals, the experience with this compound underscores the challenges of translating promising preclinical mechanisms into clinically meaningful long-term patient outcomes.
References
A Comparative Analysis of Cytokine Profiles Induced by Different TLR Agonists
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering downstream signaling cascades that shape the subsequent immune response. The activation of different TLRs leads to distinct cytokine and chemokine profiles, which in turn orchestrate the nature and magnitude of the inflammatory and adaptive immune responses. This guide provides a comparative analysis of the cytokine profiles induced by agonists for TLR3, TLR4, TLR7/8, and TLR9, offering valuable insights for vaccine development, immunotherapy, and the study of inflammatory diseases.
Data Presentation: Comparative Cytokine Induction by TLR Agonists
The following table summarizes the quantitative cytokine production by human peripheral blood mononuclear cells (PBMCs) in response to stimulation with various TLR agonists. The data presented is a synthesis from multiple studies to provide a comparative overview. It is important to note that absolute cytokine concentrations can vary significantly based on experimental conditions such as agonist concentration, stimulation time, and donor variability.
| TLR Agonist | TLR Target | Key Cytokines Induced (Qualitative Profile) | Representative Quantitative Data (pg/mL) - Note 1 |
| Poly(I:C) | TLR3 | High levels of Type I IFNs (IFN-α/β), moderate TNF-α, IL-6.[1] | IFN-α: ~150-500 TNF-α: ~500-1500 IL-6: ~1000-3000 |
| LPS | TLR4 | High levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[2] | TNF-α: ~2000-5000 IL-6: ~3000-8000 IL-1β: ~200-800 |
| R848 | TLR7/8 | Broad and potent induction of pro-inflammatory cytokines (TNF-α, IL-12, IL-6) and Type I IFNs (IFN-α).[1][3] | IFN-α: ~500-2000 TNF-α: ~3000-7000 IL-12: ~1000-4000 IL-6: ~4000-10000 |
| CpG ODN | TLR9 | Potent induction of Type I IFNs (IFN-α), particularly in plasmacytoid dendritic cells, and moderate levels of some pro-inflammatory cytokines.[1] | IFN-α: ~1000-5000 TNF-α: ~500-2000 IL-6: ~1000-4000 |
Note 1: The quantitative data are representative values compiled from multiple sources and should be considered as illustrative of the relative potency of each agonist. Actual values will vary based on the specific experimental conditions.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
A standard method for isolating PBMCs from whole blood is through density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Centrifuge
-
Sterile conical tubes
Procedure:
-
Dilute the whole blood 1:1 with PBS in a sterile conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat this wash step twice.
-
Resuspend the final PBMC pellet in complete RPMI 1640 medium and perform a cell count using a hemocytometer or automated cell counter.
In Vitro Stimulation of PBMCs with TLR Agonists
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
TLR agonists (e.g., Poly(I:C), LPS, R848, CpG ODN) at desired concentrations
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare working solutions of the TLR agonists in complete RPMI 1640 medium at twice the final desired concentration.
-
Add 100 µL of the TLR agonist solutions to the respective wells. For the negative control, add 100 µL of medium only.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired stimulation period (e.g., 6, 24, or 48 hours).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α) in the collected cell culture supernatants.
Materials:
-
ELISA plate pre-coated with a capture antibody for the target cytokine
-
Cell culture supernatants and recombinant cytokine standards
-
Detection antibody conjugated to biotin
-
Avidin-HRP or Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Aspirate the contents of the wells and wash the plate three to five times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 4.
-
Add 100 µL of Avidin-HRP or Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate as described in step 4.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mandatory Visualization
Caption: Simplified signaling pathways of TLR3, TLR4, and TLR7/8/9.
Caption: General experimental workflow for comparative cytokine profiling.
Caption: Logical flow of the comparative analysis of TLR agonists.
References
- 1. Toll-like receptor (TLR) 2-9 agonists-induced cytokines and chemokines: I. Comparison with T cell receptor-induced responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Sustained Release Formulation of Lhc-165 for Intratumoral Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sustained release formulation of Lhc-165, a Toll-like receptor 7 (TLR7) agonist, with alternative intratumoral immunotherapies. The objective is to offer a data-supported evaluation of its performance, formulation characteristics, and mechanism of action. Detailed experimental protocols for key validation assays are also presented to aid in the design and assessment of similar drug delivery systems.
Comparative Performance and Formulation Characteristics
The sustained release of this compound from the intratumoral injection site is a key design feature aimed at prolonging the local immunomodulatory effect while minimizing systemic exposure and associated adverse events.[1] Preclinical studies have demonstrated that adsorbing this compound to aluminum hydroxide (B78521) extends its retention at the injection site.[1] This is reflected in the pharmacokinetic profile observed in a phase I clinical trial, which showed an initial rapid release followed by a slower, sustained release phase.[2][3]
For a comprehensive comparison, we will evaluate this compound against other intratumorally administered TLR agonists with sustained release properties. The primary alternatives identified are formulations of Resiquimod (a TLR7/8 agonist) and CMP-001 (a TLR9 agonist).
Table 1: Comparison of Sustained Release Intratumoral TLR Agonists
| Feature | This compound | Resiquimod Formulations | CMP-001 (Vidutolimod) |
| Target Receptor | Toll-like receptor 7 (TLR7)[2] | Toll-like receptors 7 and 8 (TLR7/8) | Toll-like receptor 9 (TLR9) |
| Sustained Release Mechanism | Adsorption to aluminum hydroxide particles | Hydrogel-based, thermosensitive liposomes, prodrug-based nanocarriers, TransCon™ linker and hydrogel technology | Encapsulation in a virus-like particle (VLP) to protect from nuclease degradation |
| Reported Release Profile | Initial rapid release followed by a slower release phase | Sustained and predictable release | Prolonged residence time at the injection site |
| Key Formulation Components | 3-(5-amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2- methylphenethyl)benzo[f]naphthyridin-8-yl)propanoic acid, aluminum hydroxide (0.1-5% suspension, 1-20 micrometer particle size) | Resiquimod with various carriers: hydrogels, liposomes (DPPC:DSPC:DSPE-PEG2K), α-tocopherol and hyaluronic acid (nanosuspension) | CpG-A oligodeoxynucleotide (G10) encapsulated in Qβ bacteriophage capsid protein |
Table 2: Pharmacokinetic Parameters of this compound (Single Agent)
| Parameter | Value |
| Administration Route | Intratumoral (IT) Injection |
| Release Profile | Biphasic: Initial rapid release followed by slower, sustained release |
| Median Terminal Half-life (t½) | 13.2 to 37.3 hours (on Cycle 1 Day 1) |
| Time to Maximum Concentration (Cmax) | Approximately 1 hour |
Mechanism of Action: TLR7 Agonism and Immune Activation
This compound is a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This, in turn, promotes the maturation and activation of dendritic cells, enhances antigen presentation, and stimulates a robust anti-tumor T-cell response. The sustained local release of this compound is intended to continuously stimulate this immune cascade within the tumor microenvironment, potentially leading to a more durable anti-tumor effect.
References
- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antitumor activity of Lhc-165 against other intratumoral agents
For Researchers, Scientists, and Drug Development Professionals
Intratumoral injection of immunomodulatory agents is a rapidly evolving therapeutic strategy designed to convert "cold" tumors, which are largely ignored by the immune system, into "hot," inflamed microenvironments that can be recognized and attacked by immune cells. This approach aims to maximize local antitumor activity while minimizing systemic toxicity. This guide provides a comparative analysis of Lhc-165, a Toll-like receptor 7 (TLR7) agonist, against other prominent intratumoral agents from different therapeutic classes.
Mechanism of Action: this compound and Comparators
This compound is a synthetic agonist of Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][2] Activation of TLR7 by this compound is designed to initiate a cascade of innate and adaptive immune responses within the tumor microenvironment. This includes the production of type I interferons and pro-inflammatory cytokines, enhanced antigen presentation, and the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1][3][4]
For comparison, other intratumoral agents leverage distinct biological pathways:
-
Talimogene Laherparepvec (T-VEC): An oncolytic virus derived from a modified herpes simplex virus type 1. T-VEC selectively replicates in and lyses tumor cells, releasing tumor-associated antigens and a genetically encoded granulocyte-macrophage colony-stimulating factor (GM-CSF) to further stimulate a systemic anti-tumor immune response.
-
Intratumoral Interleukin-2 (IL-2): A recombinant cytokine that promotes the proliferation and activation of T cells and NK cells. Direct injection into the tumor aims to concentrate its potent immunostimulatory effects, thereby enhancing local immune cell-mediated tumor killing while mitigating the severe toxicities associated with systemic high-dose IL-2 therapy.
-
Vidutolimod (CMP-001): A STING (Stimulator of Interferon Genes) agonist. Vidutolimod is a virus-like particle containing a CpG-A oligonucleotide that activates TLR9, leading to a strong type I interferon response. This, in turn, activates the STING pathway, which further amplifies the innate immune response, leading to the recruitment and activation of anti-tumor T cells.
Comparative Efficacy of Intratumoral Agents
The following table summarizes the clinical efficacy of this compound and its comparators in patients with advanced solid tumors, with a focus on melanoma where more mature data is available for the comparator agents. It is important to note that these data are from separate clinical trials and do not represent a head-to-head comparison.
| Agent (Class) | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Durable Response Rate (DRR) |
| This compound (TLR7 Agonist) | Phase I/Ib (NCT03301896) | Advanced Solid Tumors | 6.7% | 17.8% | Not Reported |
| T-VEC (Oncolytic Virus) | Phase III (OPTiM) | Unresectable Melanoma | 26.4% | Not Reported | 16.3% |
| Intratumoral IL-2 (Cytokine) | Phase II | Metastasized Melanoma | Complete Local Response: 69% | Not Reported | Not Reported |
| Vidutolimod (CMP-001) (STING Agonist) + Pembrolizumab | Phase Ib (NCT02680184) | PD-1 Refractory Melanoma | 23.5% | Not Reported | Not Reported |
Data for this compound is for the single-agent and combination cohorts combined. Data for T-VEC is from the pivotal Phase III OPTiM trial. Data for intratumoral IL-2 is from a Phase II study focusing on local response. Data for Vidutolimod is in combination with an anti-PD-1 antibody in a resistant population.
Safety and Tolerability Profile
The safety profiles of these intratumoral agents are generally manageable and distinct from the systemic toxicities associated with traditional chemotherapy or even systemic immunotherapy.
| Agent | Most Common Adverse Events | Grade ≥3 Adverse Events |
| This compound | Pyrexia (22.2%), pruritus (13.3%), chills (11.1%), asthenia (4.4%) | Grade 3 pancreatitis (one patient) |
| T-VEC | Fatigue, chills, pyrexia, nausea, influenza-like illness, injection site pain | Cellulitis, pyrexia |
| Intratumoral IL-2 | Primarily Grade 1/2 toxicities including local inflammation and flu-like symptoms | Infrequent with intratumoral administration |
| Vidutolimod (CMP-001) + Pembrolizumab | Chills, pyrexia, nausea, fatigue, headache, hypotension, pruritus | 37.1% (combination therapy) |
Data for this compound from Phase I/Ib trial. Data for T-VEC from clinical trials. Data for intratumoral IL-2 from clinical studies. Data for Vidutolimod from Phase Ib trial in combination with pembrolizumab.
Signaling Pathways and Experimental Workflows
To visualize the underlying biology and experimental design, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Lhc-165
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Lhc-165, a benzonapthyridine Toll-like receptor (TLR) 7 agonist. Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance.
This compound Safety and Hazard Information
According to the Material Safety Data Sheet (MSDS) for this compound, it is not classified as a hazardous substance or mixture. However, standard laboratory precautions should always be observed.
| Hazard Information | Description |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion |
| First Aid - Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| First Aid - Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Consult a physician. |
| First Aid - Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Promptly consult a physician. |
| First Aid - Ingestion | Wash out mouth with water if the person is conscious. Do not give anything by mouth to an unconscious person. |
Experimental Protocols for this compound Disposal
The following protocols are based on the this compound MSDS and general laboratory waste management guidelines.
1. Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation. Avoid the formation of dust and aerosols[1].
-
Personal Protective Equipment:
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear compatible chemical-resistant gloves.
-
Wear a laboratory coat or other protective clothing.
-
2. Spill and Contamination Cleanup:
-
In case of a spill, avoid inhalation of any dust or aerosol.
-
Wear appropriate PPE as listed above.
-
Carefully sweep up or absorb the spilled material.
-
Place the cleanup materials into a designated, sealed container for hazardous waste disposal.
-
Wash the spill area thoroughly with soap and water.
3. Disposal of Unused this compound and Contaminated Materials:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh paper, pipette tips), and spill cleanup materials.
-
Place the solid waste into a clearly labeled, sealed, and compatible hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Store liquid waste in a sealed, leak-proof, and clearly labeled container.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Dispose of the rinsate as hazardous liquid waste.
-
After rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations.
-
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
This compound Disposal Workflow
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Operational Protocols for Handling Lhc-165
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Lhc-165. The following procedural guidance is based on best practices for handling potent pharmaceutical compounds and is intended to establish a robust safety protocol in the laboratory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The selection of appropriate PPE is the user's responsibility and should be based on a comprehensive risk assessment of the specific procedures to be performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Compound Storage and Transport | - Nitrile Gloves (double-gloving recommended) - Lab Coat | - Safety Glasses |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving) - Disposable Gown - Hair Cover - Shoe Covers | - Ventilated Balance Enclosure or Fume Hood - Face Shield and Respiratory Protection (N95 or higher) |
| Solution Preparation and Handling | - Nitrile Gloves (double-gloving) - Disposable Gown - Safety Goggles | - Chemical Fume Hood |
| Spill Cleanup | - Nitrile Gloves (double-gloving) - Disposable Gown or Coveralls - Shoe Covers - Safety Goggles or Face Shield | - Respiratory Protection (based on spill size and nature of material) - Chemical-resistant outer gloves (e.g., neoprene or butyl rubber) |
| Waste Disposal | - Nitrile Gloves (double-gloving) - Lab Coat | - Safety Glasses |
Emergency Procedures
In Case of Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly dispersed spills, contact the institutional safety office immediately.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill: For liquid spills, use appropriate absorbent pads or granules to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Spill: Work from the outside of the spill area inwards. Use a deactivating agent if one is known and available. Otherwise, use a suitable cleaning agent.
-
Decontaminate: Wipe down the spill area with the cleaning agent, followed by a final rinse with water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, weigh boats) | Labeled, sealed, puncture-resistant hazardous waste container. | Segregate from other laboratory waste. Arrange for pickup and disposal by the institution's hazardous waste management service. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled, sealed, chemically compatible hazardous waste container. | Do not dispose of down the drain. Arrange for pickup and disposal by the institution's hazardous waste management service. |
| Sharps (e.g., contaminated needles, scalpels) | Labeled, puncture-proof sharps container. | Follow institutional guidelines for sharps disposal. |
Experimental Protocol: Weighing and Solution Preparation of this compound
This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Spatula
-
Weigh boat
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
-
Appropriate PPE (see table above)
-
Hazardous waste containers
Procedure:
-
Preparation:
-
Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly.
-
Don all required PPE.
-
Decontaminate the work surface before beginning.
-
Pre-label all necessary containers.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed this compound to the volumetric flask.
-
Rinse the weigh boat with a small amount of the solvent and add the rinse to the volumetric flask to ensure a complete transfer.
-
Add approximately half of the final volume of the solvent to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid in dissolution.
-
Once the compound is fully dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
-
Dispose of the weigh boat, spatula (if disposable), and any other contaminated materials in the designated solid hazardous waste container.
-
Decontaminate all reusable equipment and the work surface.
-
Doff PPE in the correct order to avoid self-contamination and dispose of it in the appropriate hazardous waste container.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
